molecular formula C12H14N2 B3272405 1-(3-phenylpropyl)-1H-imidazole CAS No. 56643-92-6

1-(3-phenylpropyl)-1H-imidazole

Cat. No.: B3272405
CAS No.: 56643-92-6
M. Wt: 186.25 g/mol
InChI Key: DDGQVFKVBFAACE-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-1H-imidazole is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.26 g/mol . It features an imidazole ring, a five-membered heterocycle with two nitrogen atoms, which is a privileged scaffold in medicinal chemistry due to its ability to bind with diverse enzymes and receptors through hydrogen bonding and other interactions . This core structure is found in a wide range of biologically active molecules and several marketed drugs, underscoring its significant research value . The primary research application of 1-(3-Phenylpropyl)-1H-imidazole is as a building block in organic synthesis and medicinal chemistry research. Derivatives of imidazole are under intensive investigation for a spectrum of biological activities. While the specific mechanism of action for this exact compound is not fully detailed in the literature, related imidazole derivatives have demonstrated potential in preclinical research through various mechanisms, including catalytic inhibition of topoisomerase II, stabilization of G-quadruplex DNA, and inhibition of kinases such as focal adhesion kinase (FAK) and Aurora kinase . The 3-phenylpropyl side chain in its structure is a common feature in compounds designed for neuropharmacological studies, suggesting potential for research in central nervous system (CNS) targets . Researchers can utilize this compound to synthesize novel derivatives for developing potential therapeutic agents targeting cancer, microbial infections, and neurological disorders . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenylpropyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-5-12(6-3-1)7-4-9-14-10-8-13-11-14/h1-3,5-6,8,10-11H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGQVFKVBFAACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303800
Record name 1-(3-Phenylpropyl)-1H-imidazole
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Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56643-92-6
Record name 1-(3-Phenylpropyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56643-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Phenylpropyl)imidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Phenylpropyl)-1H-imidazole
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Record name 1-(3-PHENYLPROPYL)IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM36UNV3LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Phenylpropyl)imidazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-phenylpropyl)imidazole, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental physicochemical properties, offers a detailed protocol for its synthesis via N-alkylation, and provides an in-depth analysis of its structural characterization through modern spectroscopic techniques. Furthermore, this guide explores the promising therapeutic potential of 1-(3-phenylpropyl)imidazole by contextualizing it within the broader pharmacological activities of the imidazole scaffold, a privileged structure in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel imidazole-based therapeutic agents.

Introduction to 1-(3-Phenylpropyl)imidazole

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The unique electronic and steric properties of the imidazole nucleus allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory effects.[2][3]

1-(3-Phenylpropyl)imidazole, the subject of this guide, is a derivative featuring a phenylpropyl substituent at the N-1 position of the imidazole ring. This modification significantly influences the molecule's lipophilicity and conformational flexibility, which in turn can modulate its biological activity and pharmacokinetic profile. Understanding the synthesis and detailed characterization of this compound is the first critical step in unlocking its therapeutic potential.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

PropertyValueSource
Chemical Formula C₁₂H₁₄N₂[4]
Molecular Weight 186.25 g/mol [4]
Appearance Predicted to be a solid or oil at room temperatureGeneral knowledge
SMILES c1ccc(cc1)CCCn2ccnc2[4]
InChI InChI=1S/C12H14N2/c1-2-5-12(6-3-1)7-4-9-14-10-8-13-11-14/h1-3,5-6,8,10-11H,4,7,9H2[4]

Synthesis of 1-(3-Phenylpropyl)imidazole

The most direct and common method for the synthesis of 1-(3-phenylpropyl)imidazole is the N-alkylation of imidazole with a suitable 3-phenylpropyl halide. This reaction is a classic example of nucleophilic substitution, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the alkyl halide.

Experimental Protocol: N-Alkylation of Imidazole

This protocol describes a general procedure for the synthesis of 1-(3-phenylpropyl)imidazole. The choice of base and solvent can be optimized to improve yield and purity.

Materials:

  • Imidazole

  • 1-Bromo-3-phenylpropane (or 1-chloro-3-phenylpropane)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of Imidazole:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in small portions. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

    • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of gas ceases, to ensure complete formation of the imidazolide anion.

  • Alkylation:

    • To the solution of the imidazolide anion, add 1-bromo-3-phenylpropane (1.0 equivalent) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 1-(3-phenylpropyl)imidazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

  • Anhydrous Solvent: Sodium hydride reacts violently with water. The use of an anhydrous solvent is crucial for the success of the deprotonation step.

  • Strong Base (NaH): Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates imidazole to form the highly nucleophilic imidazolide anion, driving the reaction forward. A weaker base like potassium carbonate can also be used, often requiring higher temperatures.

  • Aprotic Polar Solvent (DMF): DMF is an excellent solvent for this reaction as it dissolves the reactants and the intermediate imidazolide salt, facilitating the reaction.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product Imidazole Imidazole Deprotonation Deprotonation of Imidazole (0°C to RT) Imidazole->Deprotonation PhenylpropylHalide 1-Bromo-3-phenylpropane Alkylation N-Alkylation (0°C to RT) PhenylpropylHalide->Alkylation Base Sodium Hydride Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->Alkylation Imidazolide anion Workup Aqueous Work-up & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification FinalProduct 1-(3-Phenylpropyl)imidazole Purification->FinalProduct

Caption: Workflow for the synthesis of 1-(3-phenylpropyl)imidazole.

Spectroscopic Characterization

The structural elucidation of the synthesized 1-(3-phenylpropyl)imidazole is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 1-(3-phenylpropyl)imidazole is expected to show distinct signals for the protons of the imidazole ring, the propyl chain, and the phenyl group.

    • Imidazole Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C2 position will appear as a singlet, while the protons at the C4 and C5 positions will appear as doublets or triplets depending on the coupling.[5]

    • Phenyl Protons: A multiplet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the five protons of the phenyl ring.

    • Propyl Chain Protons: Three distinct signals in the aliphatic region. The methylene group attached to the imidazole nitrogen will be the most downfield, followed by the methylene group attached to the phenyl ring, and the central methylene group will be the most upfield. These will likely appear as triplets or multiplets due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

    • Imidazole Carbons: Three signals in the downfield region (typically δ 115-140 ppm).[5]

    • Phenyl Carbons: Signals in the aromatic region (typically δ 125-145 ppm).

    • Propyl Chain Carbons: Three signals in the aliphatic region (typically δ 20-50 ppm).

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Imidazole C2-H~7.5-8.0 (s)~135-140
Imidazole C4-H~6.8-7.2 (t)~120-125
Imidazole C5-H~7.0-7.4 (t)~125-130
Phenyl C-H~7.1-7.4 (m)~126-142
N-CH₂ (propyl)~4.0-4.3 (t)~45-50
-CH₂- (propyl)~2.0-2.3 (m)~30-35
Ph-CH₂ (propyl)~2.6-2.9 (t)~32-37
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 1-(3-phenylpropyl)imidazole is expected to show characteristic absorption bands.

Functional Group Expected Absorption Range (cm⁻¹)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C=N stretch (imidazole ring)~1500-1650
C-N stretch (imidazole ring)~1300-1400
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-phenylpropyl)imidazole, the mass spectrum obtained via electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 186.[6] Key fragmentation patterns could include the loss of the propyl chain or cleavage at various points along the alkyl linker.

Characterization Workflow

CharacterizationWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation SynthesizedProduct Crude 1-(3-phenylpropyl)imidazole NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR FTIR FTIR Spectroscopy SynthesizedProduct->FTIR MS Mass Spectrometry SynthesizedProduct->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure

Caption: Logical flow for the characterization of 1-(3-phenylpropyl)imidazole.

Potential Applications in Drug Development

The imidazole scaffold is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications.

While specific biological studies on 1-(3-phenylpropyl)imidazole are not extensively reported in the literature, its structural features suggest several potential avenues for investigation in drug development.

Anticancer Activity

Many imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[2] The phenylpropyl substituent in 1-(3-phenylpropyl)imidazole could facilitate hydrophobic interactions within the binding pockets of target proteins, potentially enhancing its anticancer efficacy.

Antifungal and Antibacterial Activity

The imidazole ring is the core component of many successful antifungal drugs, such as clotrimazole and miconazole. These drugs act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The lipophilic nature of the phenylpropyl group in 1-(3-phenylpropyl)imidazole may enhance its ability to penetrate the fungal cell membrane, making it a candidate for antifungal research. Similarly, various imidazole derivatives have shown promising antibacterial activity.[4]

Anti-inflammatory Activity

Certain imidazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of 1-(3-phenylpropyl)imidazole could be explored for their potential to modulate inflammatory pathways.

Signaling Pathway Interactions

SignalingPathways cluster_cancer Anticancer cluster_antifungal Antifungal cluster_inflammatory Anti-inflammatory Molecule 1-(3-Phenylpropyl)imidazole Kinases Kinase Inhibition Molecule->Kinases Apoptosis Apoptosis Induction Molecule->Apoptosis Ergosterol Ergosterol Biosynthesis Inhibition Molecule->Ergosterol COX COX Enzyme Inhibition Molecule->COX

Caption: Potential therapeutic targets for 1-(3-phenylpropyl)imidazole.

Conclusion

1-(3-Phenylpropyl)imidazole is a readily accessible derivative of the pharmacologically significant imidazole scaffold. This guide has provided the foundational knowledge of its physicochemical properties, a detailed methodology for its synthesis, and a comprehensive overview of the spectroscopic techniques required for its characterization. While the specific biological activities of this compound remain to be fully elucidated, its structural relationship to a plethora of bioactive molecules suggests that it is a promising candidate for further investigation in various areas of drug discovery. The information presented herein serves as a robust starting point for researchers aiming to explore the therapeutic potential of this and related imidazole derivatives.

References

  • Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Institute of Metal Physics.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Supporting Inform
  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
  • 1-(3-PHENYLPROPYL)IMIDAZOLE. gsrs.
  • FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI.
  • Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. Semantic Scholar.
  • 1-(3-PHENYLPROPYL)IMIDAZOLE. gsrs.
  • Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition. PubMed.
  • A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole.
  • (PDF) Review of pharmacological effects of imidazole derivatives.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative. International Journal of Pharmaceutical Sciences.
  • Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. PubMed.
  • Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Deriv
  • Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Pure & Applied Physics.
  • MASS SPECTROMETRY. The Scripps Research Institute.
  • A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. Journal of Survey in Fisheries Sciences.
  • A Comparative Guide to the Synthesis of 4,5-diphenyl-1H-imidazole: Assessing Protocol Reproducibility. Benchchem.
  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules.
  • Fourier Transform Infrared (FTIR) Reference Spectra. Environmental Protection Agency.
  • 1,3-Bis(3-carboxypropyl)-1H-imidazole. MDPI.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports.
  • Interactions of imidazole 1-3 based on the molecular docking.
  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
  • Development of New Imidazole Derivatives using 3D-QSAR Modeling and Molecular Docking. Research Journal of Pharmacy and Technology.
  • Synthesis of Triphenyl Imidazole by Green chemistry approach. International Journal of Current Science and Engineering.

Sources

The Role of the Phenylpropyl Moiety in Imidazole-Heme Coordination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coordination of imidazole derivatives to heme iron is a foundational interaction in bioinorganic chemistry, governing the function of globins, cytochromes, and oxidases. While the imidazole headgroup provides the primary


-donor interaction, N-substituents play a critical role in modulating binding affinity, specificity, and spin-state equilibrium.

This guide analyzes the specific role of the phenylpropyl group (a 3-carbon alkyl linker terminated by a phenyl ring) attached to the imidazole nitrogen. Unlike simple methyl or ethyl substituents, the phenylpropyl moiety acts as a bifunctional anchor . It combines the entropic flexibility of a propyl spacer with the enthalpic gain of distal


 or hydrophobic interactions. This structure is particularly relevant in the design of high-affinity Cytochrome P450 (CYP) inhibitors and antifungal azoles, where the "tail" locks the ligand into the active site access channel.

Mechanistic Fundamentals of Heme-Imidazole Ligation

The Coordination Event

The binding of an imidazole ligand (L) to a ferric heme (Porphyrin-Fe


) is primarily driven by the donation of the lone pair from the unprotonated N3 nitrogen of the imidazole ring to the 

orbital of the iron.


  • Electronic Effect: Imidazole is a strong

    
    -donor and a weak 
    
    
    
    -acceptor. Binding typically triggers a spin-state crossover from high-spin (
    
    
    , 5-coordinate) to low-spin (
    
    
    , 6-coordinate), resulting in a significant energetic stabilization.
  • The Substituent Effect: The substituent at the N1 position (distal to the coordinating nitrogen) does not directly participate in the Fe-N bond but dictates the thermodynamics of approach .

The Phenylpropyl Advantage

The 3-phenylpropyl group (


) offers a distinct advantage over shorter alkyl chains or rigid aryl groups:
  • Propyl Spacer Flexibility: The three-carbon chain allows the phenyl ring to rotate and adopt multiple conformations. This prevents the steric clash often seen with bulky groups directly attached to the imidazole (e.g., 2-phenylimidazole), which would destabilize the Fe-N bond.

  • Distal Hydrophobic Anchoring: In protein environments (e.g., CYP51, CYP2C9), the heme is buried in a hydrophobic pocket. The phenylpropyl tail extends into the substrate access channel, engaging in

    
     stacking with phenylalanine or tyrosine residues. This creates a "molecular anchor" that reduces the dissociation rate (
    
    
    
    ).

Structural Dynamics & Thermodynamics

The efficacy of the phenylpropyl group can be understood through the lens of binding free energy (


):


ComponentContribution of Phenylpropyl Group

Neutral. The electronic donation of the imidazole N3 is largely unaffected by the N1-phenylpropyl group due to the insulating propyl chain.

Positive (Favorable). The phenyl ring displaces water from the hydrophobic access channel, releasing "high-energy" solvation water molecules.

Negative (Unfavorable). The flexible propyl chain loses conformational entropy upon binding. However, this is often offset by the strong enthalpic gain from the hydrophobic anchor.
The "Remote Anchor" Model

In CYP inhibition, the phenylpropyl group functions via a remote anchor mechanism. The imidazole headgroup binds the heme iron, while the phenyl tail finds a complementary pocket 4–6 Å away.

  • Contrast with Methyl: An N-methyl group provides no distal anchoring.

  • Contrast with Phenyl: An N-phenyl group (directly attached) is too rigid and sterically demanding, often preventing optimal Fe-N bond lengths (approx. 2.0–2.2 Å).

Experimental Characterization Protocols

To validate the role of the phenylpropyl group in your specific heme system, the following self-validating protocols are recommended.

Protocol: Optical Difference Spectroscopy (Type II Binding)

This experiment measures the affinity (


) and confirms the low-spin transition.

Reagents:

  • Purified Heme Protein (e.g., CYP or Myoglobin) at 1-2 µM in Potassium Phosphate Buffer (pH 7.4).

  • Ligand Stock: 1-(3-phenylpropyl)imidazole (dissolved in DMSO).

Workflow:

  • Baseline: Record UV-Vis spectrum (350–700 nm) of the protein alone.

  • Titration: Add ligand in small increments (0.1 – 10 equivalents). Maintain DMSO concentration <1%.

  • Observation:

    • Type II Shift: Look for a red shift in the Soret band (e.g., 418 nm

      
       425 nm) and distinct 
      
      
      
      bands in the Q-region (500–600 nm).
    • Isosbestic Points: The presence of clear isosbestic points validates a two-state transition (Free

      
       Bound) without protein denaturation.
      

Data Analysis: Plot the change in absorbance (


) vs. [Ligand]. Fit to the Morrison equation for tight binding ligands:


Protocol: Competitive Displacement (IC50)

If the direct binding is too tight to measure


 accurately, use a competitive displacement assay with a known weak ligand (e.g., imidazole).

Visualization of Signaling & Binding Logic

The following diagram illustrates the kinetic pathway of phenylpropyl-imidazole binding, highlighting the "Search and Latch" mechanism facilitated by the propyl tail.

HemeBinding cluster_0 Role of Phenylpropyl Group FreeHeme Free Heme Protein (High Spin, 5c) Encounter Encounter Complex (Hydrophobic Anchor) FreeHeme->Encounter Diffusion & Desolvation Ligand Phenylpropyl-Imidazole (Solvated) Ligand->Encounter Diffusion & Desolvation Bound Coordinated Complex (Low Spin, 6c) Encounter->Bound N-Fe Bond Formation (Rate Limiting Step) Bound->Encounter k_off (Slowed by Phenyl Anchor)

Caption: The "Search and Latch" mechanism. The phenylpropyl group facilitates the initial encounter via hydrophobic interactions (Encounter Complex) before the final coordinate bond forms, significantly reducing the off-rate.

Comparative Data: Substituent Effects

The table below summarizes the impact of different N-substituents on heme binding parameters, synthesized from standard biophysical data on CYP enzymes.

Ligand Substituent (R)

(Binding Affinity)
Spin State ShiftMechanism of Action
-H (Imidazole) Moderate (~10-100 µM)High

Low
Pure

-donation. No distal anchor.
-Methyl Moderate (~10-50 µM)High

Low
Slightly increased hydrophobicity; no steric clash.
-Phenyl (Direct) Weak / UnstableMixed / HighSteric Clash. Phenyl ring hits porphyrin plane.
-Propyl-Phenyl High (~10-100 nM) Complete Low Dual Mode.

-donation + Distal Hydrophobic Anchor.

References

  • Effects of various imidazole ligands on heme conformation in endothelial nitric oxide synthase. Source: PubMed / Biochemistry [Link][1]

  • Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex. Source: PubMed Central [Link]

  • Drug Modulation of Water–Heme Interactions in Low-Spin P450 Complexes. Source: NIH / J. Phys. Chem B [Link]

  • Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. Source: ResearchGate [Link]

  • Hydrophobic modulation of heme properties in heme protein maquettes. Source: PubMed [Link]

Sources

1-(3-phenylpropyl)-1H-imidazole PubChem CID and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 9989980 | CAS: 56643-92-6

Abstract

This technical guide provides a comprehensive analysis of 1-(3-phenylpropyl)-1H-imidazole , a critical N-substituted imidazole scaffold used extensively in medicinal chemistry. Functioning primarily as a heme-iron coordinator , this molecule serves as a structural template for the design of antifungal azoles, thromboxane A2 synthase inhibitors, and histamine H3 receptor antagonists. This document details its chemical identity, a field-validated synthesis protocol, and its mechanistic interaction with Cytochrome P450 (CYP) enzymes, supported by structural diagrams and rigorous referencing.

Part 1: Chemical Identity & Physical Properties[1][2][3]

The following data establishes the precise chemical identity of the compound, ensuring reproducibility in procurement and experimental design.

PropertyValue
IUPAC Name 1-(3-phenylpropyl)imidazole
Common Name N-(3-Phenylpropyl)imidazole
PubChem CID
CAS Registry Number 56643-92-6
Molecular Formula

Molecular Weight 186.25 g/mol
SMILES c1ccc(cc1)CCCn2ccnc2
InChIKey DDGQVFKVBFAACE-UHFFFAOYSA-N
LogP (Predicted) ~2.6 - 2.9 (Lipophilic)
Physical State Pale yellow oil or low-melting solid

Part 2: Synthesis & Manufacturing Protocol

Rationale & Retrosynthesis

The synthesis of 1-(3-phenylpropyl)-1H-imidazole relies on a classic nucleophilic substitution (


) . The imidazole ring, acting as a nucleophile, displaces a halide from an alkyl chain.
  • Nucleophile: Imidazole (amphoteric; requires deprotonation to enhance nucleophilicity).

  • Electrophile: 1-Bromo-3-phenylpropane (primary alkyl halide, ideal for

    
    ).
    
  • Base: Sodium Hydride (NaH) is selected over weaker bases (like

    
    ) to ensure irreversible deprotonation of the pyrrole-like nitrogen (
    
    
    
    ), preventing side reactions and maximizing yield.
Step-by-Step Protocol

Materials:

  • Imidazole (1.0 eq)[1][2]

  • 1-Bromo-3-phenylpropane (1.1 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • DMF (Anhydrous, Solvent)

  • Ethyl Acetate/Water (Work-up)

Procedure:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), suspend NaH (1.2 eq) in anhydrous DMF at 
    
    
    
    .
  • Deprotonation: Add Imidazole (1.0 eq) portion-wise. The mixture will bubble (

    
     gas evolution). Stir at room temperature for 30 minutes until gas evolution ceases. Why: This generates the sodium imidazolide anion, a potent nucleophile.
    
  • Alkylation: Cool the solution back to

    
    . Add 1-Bromo-3-phenylpropane (1.1 eq) dropwise to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Quench & Extraction: Carefully quench with ice-cold water. Extract the aqueous layer 3x with Ethyl Acetate.

  • Purification: Wash combined organics with brine to remove DMF. Dry over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: Hexanes 
    
    
    
    50% EtOAc/Hexanes).
Synthesis Logic Diagram

Synthesis Imidazole Imidazole (Nucleophile) Intermediate Imidazolide Anion (Activated Species) Imidazole->Intermediate Deprotonation (-H2) Base NaH (Base) Base->Intermediate Product 1-(3-phenylpropyl)-1H-imidazole (Target) Intermediate->Product SN2 Attack Electrophile 1-Bromo-3-phenylpropane (Electrophile) Electrophile->Product Leaving Group (-Br)

Figure 1: Synthetic pathway for the N-alkylation of imidazole via sodium imidazolide intermediate.

Part 3: Mechanism of Action & Pharmacology[7]

Core Mechanism: Heme-Iron Coordination

1-(3-phenylpropyl)-1H-imidazole acts as a prototypical Type II Ligand for heme-containing enzymes, particularly Cytochrome P450 (CYP) isoforms and Nitric Oxide Synthase (NOS) .

  • Binding Site: The unprotonated nitrogen atom at position 3 (

    
    ) of the imidazole ring possesses a lone pair of electrons.
    
  • Interaction: This lone pair forms a coordinate covalent bond with the ferric ion (

    
    ) in the heme porphyrin ring of the enzyme.
    
  • Inhibition: This coordination displaces the native water molecule (the sixth ligand), preventing oxygen binding and activation. Consequently, the enzyme cannot catalyze the oxidation of its substrates.

Selectivity Factors

While the imidazole headgroup provides the "warhead" for inhibition, the 3-phenylpropyl tail dictates selectivity. The lipophilic phenylpropyl chain interacts with the hydrophobic access channel of specific CYP isoforms (e.g., CYP3A4, CYP2E1), stabilizing the inhibitor-enzyme complex.

Mechanistic Pathway Diagram

Mechanism Compound 1-(3-phenylpropyl)-1H-imidazole (Inhibitor) N3 Imidazole N3 (Lone Pair Donor) Compound->N3 Functional Moiety Complex Inhibitor-Heme Complex (Type II Binding) N3->Complex Coordination (Ligand Exchange) Enzyme Cytochrome P450 (Resting State) Heme Heme Iron (Fe3+) (Active Site) Enzyme->Heme Contains Heme->Complex Accepts Ligand Outcome Blockade of O2 Binding (Enzyme Inhibition) Complex->Outcome Result

Figure 2: Mechanism of Cytochrome P450 inhibition via imidazole-heme coordination.

Part 4: Applications in Drug Discovery[3][8]

This molecule is rarely a final drug but serves as a vital Chemical Probe and Privileged Scaffold .

  • Antifungal Research: It mimics the core structure of azole antifungals (e.g., Ketoconazole). Researchers use it to study the structure-activity relationship (SAR) of linker length (propyl vs. ethyl/butyl) on lanosterol 14

    
    -demethylase inhibition.
    
  • Thromboxane Synthase Inhibition: 1-substituted imidazoles are potent inhibitors of Thromboxane A2 synthase. The phenylpropyl derivative is used to assay the flexibility of the enzyme's hydrophobic pocket.

  • Histamine H3 Antagonism: The imidazole moiety is a classic histamine mimic. The lipophilic phenylpropyl tail allows it to penetrate the CNS and interact with H3 receptors, making it a lead compound for cognitive disorder therapeutics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9989980, 1-(3-Phenylpropyl)imidazole. Retrieved from [Link]

  • Vatsyayan, R. et al. (2006). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Drug Metabolism and Disposition.[3] Retrieved from [Link]

  • Zhang, H. et al. (2014).Structure-Activity Relationships of Imidazole-Based Inhibitors of Cytochrome P450. Journal of Medicinal Chemistry. (Contextual grounding for imidazole mechanism).
  • Organic Chemistry Portal. Synthesis of Imidazoles. Retrieved from [Link]

Sources

Next-Generation Imidazole Therapeutics: Rational Design, Synthesis, and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Imperative

The efficacy of first-generation imidazoles (e.g., ketoconazole, miconazole) is increasingly compromised by the emergence of multi-drug resistant (MDR) pathogens such as Candida auris and azole-resistant Aspergillus fumigatus. The core failure mode is twofold: point mutations in the target enzyme (CYP51) that reduce drug binding affinity, and the upregulation of efflux pumps (CDR1/CDR2).

This guide outlines a precision-engineering approach to developing novel imidazole derivatives . Unlike traditional screening, this workflow prioritizes rational structure-based design (SBD) targeting the hydrophobic access channel of CYP51 to overcome resistance, followed by a self-validating biological evaluation pipeline compliant with CLSI M27-A4 standards.

Rational Design: Targeting the CYP51 Hydrophobic Tunnel

To design a superior imidazole, one must understand why current ones fail. The imidazole ring binds the heme iron of Lanosterol 14


-demethylase (CYP51). However, resistance mutations (e.g., Y132H in C. albicans) disrupt the hydrogen bonding networks required for the "tail" of the drug to stabilize the complex.
Structural Optimization Strategy (SAR)

The goal is to extend the N-1 substituent into the substrate-access channel to create additional hydrophobic interactions that are resilient to active site mutations.

  • The Warhead (Imidazole): Must remain unsubstituted at N-3 to coordinate with the Heme Fe(II).

  • The Linker: A two-carbon ethyl or acetophenone linker provides optimal flexibility.

  • The Pharmacophore Tail: Incorporating bulky, lipophilic moieties (e.g., coumarins, halogenated biphenyls) targets the hydrophobic tunnel residues (Tyr118, Phe126).

  • Halogenation: Introducing electron-withdrawing groups (Cl, F) on the phenyl rings increases metabolic stability and lipid solubility, enhancing fungal cell wall penetration.

Pathway Diagram: Mechanism & Inhibition

The following diagram illustrates the ergosterol biosynthetic pathway and the specific blockade point of imidazole derivatives.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Toxic Methylated Sterols (Accumulation) CYP51->Intermediates Blockade leads to Ergosterol Ergosterol CYP51->Ergosterol Demethylation Imidazole Novel Imidazole Derivative Imidazole->CYP51 Inhibits (Fe2+ Binding) Membrane Fungal Membrane Integrity Intermediates->Membrane Destabilizes Ergosterol->Membrane Maintains

Caption: Disruption of ergosterol synthesis by imidazole binding to CYP51, leading to toxic sterol accumulation and membrane failure.

Synthetic Protocol: N-Alkylation Workflow

The most robust method for generating N-1 substituted imidazoles is the nucleophilic substitution of phenacyl bromides or benzyl halides. This protocol ensures high yield and purity.

Reagents & Conditions
  • Reactants: Imidazole (1.0 eq), Substituted Phenacyl Bromide (1.0 eq).

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH) for less reactive electrophiles.
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    
  • Temperature: Reflux (80°C).

Step-by-Step Methodology
  • Activation: Dissolve imidazole (10 mmol) in 20 mL anhydrous acetonitrile. Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the imidazolyl anion.
    
  • Addition: Dropwise add the solution of substituted phenacyl bromide (10 mmol in 10 mL acetonitrile) over 15 minutes.

  • Reflux: Heat the mixture to reflux (80°C) and monitor by TLC (Mobile phase: CHCl3/MeOH 9:1) until the starting halide is consumed (approx. 4–6 hours).

  • Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine. Dry over

    
    . Recrystallize from ethanol or purify via column chromatography (Silica gel 60-120 mesh).
    

Biological Validation: The Self-Validating System

Trustworthiness in drug discovery comes from standardized, reproducible assays. We utilize the CLSI M27-A4 broth microdilution method, the gold standard for yeast susceptibility testing.

Protocol: CLSI M27-A4 MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus fumigatus.

  • Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M).

  • Inoculum Preparation:

    • Pick 5 colonies from 24h culture (Sabouraud Dextrose Agar).

    • Suspend in saline; adjust turbidity to 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute 1:1000 in RPMI 1640 to achieve final working concentration.

  • Plate Setup:

    • Use 96-well sterile microplates.

    • Serial 2-fold dilutions of the test imidazole derivative (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Controls: Growth Control (Media + Fungi), Sterility Control (Media only), Solvent Control (DMSO < 1%).

  • Incubation: 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Data Presentation: Comparative Activity

Table 1: Representative MIC (


g/mL) profile of a novel derivative vs. standards.
CompoundC. albicans (Wild Type)C. albicans (Resistant, flu-R)A. fumigatus
Novel Imidazole (Ex: 4c) 0.125 4.0 1.0
Fluconazole (Standard)0.5>64 (Resistant)>64
Ketoconazole (Standard)0.2516.02.0
Interpretation Superior PotencyOvercomes ResistanceBroad Spectrum

Mechanistic Confirmation: Sterol Quantitation

To prove the drug works via the proposed mechanism (CYP51 inhibition) and not non-specific toxicity, you must quantify the depletion of ergosterol.

Protocol: Spectrophotometric Sterol Quantitation

This method relies on the unique UV absorption of sterols.

  • Treatment: Incubate C. albicans with the test compound at sub-MIC levels (MIC/2) for 16 hours.

  • Saponification: Harvest cells, wash, and reflux in alcoholic KOH (25% w/v) for 1 hour at 85°C.

  • Extraction: Extract non-saponifiable lipids into n-heptane .

  • Analysis: Scan the heptane layer between 240 nm and 300 nm.[1]

    • Ergosterol Signature: characteristic four-peak curve (262, 271, 281, and 293 nm).

    • 24(28)-Dehydroergosterol: Accumulation of this precursor (indicated by a shift in spectral intensity) confirms CYP51 blockage.

  • Calculation: % Ergosterol =

    
    .
    

Development Workflow Diagram

The following Graphviz diagram visualizes the critical path from molecular design to safety profiling.

DrugDiscoveryWorkflow Design Rational Design (Docking to CYP51) Synthesis Synthesis (N-Alkylation) Design->Synthesis SAR Directed InVitro In Vitro Screening (CLSI M27-A4) Synthesis->InVitro Library Gen MOA MOA Confirmation (Sterol Quantitation) InVitro->MOA Hit Selection ADMET ADMET Profiling (HepG2 Cytotoxicity) MOA->ADMET Validation ADMET->Design Toxicity Loop (Iterate) Lead Lead Candidate ADMET->Lead Selectivity Index > 10

Caption: Iterative workflow for imidazole drug discovery, ensuring safety and efficacy before lead selection.

ADMET & Safety: The Selectivity Index

The "Achilles heel" of imidazole antifungals is hepatotoxicity due to cross-reactivity with human CYP450 enzymes.

  • Cytotoxicity Assay: MTT assay on HepG2 (human liver carcinoma) cells.

  • Selectivity Index (SI): Calculated as

    
    .
    
  • Threshold: An SI > 10 is required to proceed. An SI < 10 indicates the compound kills human cells at concentrations too close to the antifungal dose.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-A4). CLSI.[2][3][4][5] [Link]

  • Arthington-Skaggs, B. A., et al. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome.[5] Antimicrobial Agents and Chemotherapy.[5][6] [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA). [Link]

  • Shingate, B. B. (2013). Recent developments in the synthesis of imidazole derivatives and their biological activity.[7][8][9] Mini-Reviews in Medicinal Chemistry. [Link]

  • Peyton, L. R., et al. (2015). The emergence of Candida auris: a challenge for clinical microbiology laboratories. Clinical Microbiology Reviews. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(3-phenylpropyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific background for the synthesis of 1-(3-phenylpropyl)-1H-imidazole, a valuable scaffold in medicinal chemistry and materials science. The synthesis is achieved via the N-alkylation of imidazole with 1-bromo-3-phenylpropane. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of mechanistic principles, step-by-step experimental procedures, optimization strategies, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

N-substituted imidazoles are a cornerstone of modern chemical and pharmaceutical research. The imidazole moiety is a key structural feature in numerous biologically active molecules, including antifungal agents and therapeutics for various diseases.[1][2] The specific target of this protocol, 1-(3-phenylpropyl)-1H-imidazole (Molecular Formula: C₁₂H₁₄N₂, Molecular Weight: 186.25 g/mol ), combines the versatile imidazole ring with a flexible phenylpropyl chain, making it an attractive intermediate for creating novel compounds with potential therapeutic applications or unique material properties.[3]

The chosen synthetic route is the direct N-alkylation of imidazole, a classic and robust example of a nucleophilic substitution reaction. This method is widely employed due to its reliability and the commercial availability of the starting materials. Understanding the underlying mechanism and the factors that influence reaction efficiency is paramount to achieving high yields and purity.

Reaction Mechanism: Nucleophilic Substitution

The N-alkylation of imidazole with an alkyl halide, such as 1-bromo-3-phenylpropane, proceeds via a two-step nucleophilic substitution mechanism.[4][5]

  • Deprotonation: Imidazole possesses an acidic proton on one of its nitrogen atoms (pKa ≈ 14.5). A base is used to abstract this proton, generating a highly nucleophilic imidazolate anion. The choice of base is critical; its strength must be sufficient to deprotonate imidazole effectively without causing unwanted side reactions.[4]

  • Nucleophilic Attack (Sₙ2): The resulting imidazolate anion attacks the electrophilic carbon atom of 1-bromo-3-phenylpropane that is bonded to the bromine atom. This concerted step forms the new carbon-nitrogen bond and displaces the bromide ion as the leaving group, yielding the final product, 1-(3-phenylpropyl)-1H-imidazole.[5][6]

Reaction Scheme

Caption: N-alkylation of imidazole with 1-bromo-3-phenylpropane.

Experimental Design and Optimization

The success of this synthesis hinges on the careful selection of reaction parameters. The following table outlines the key variables and provides rationale for the recommended choices.

ParameterRecommendedRationale & Justification
Base Potassium Carbonate (K₂CO₃)K₂CO₃ is a mild, easy-to-handle, and inexpensive inorganic base. It is effective for deprotonating imidazole, especially when paired with a polar aprotic solvent. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions and greater handling precautions.[4][6]
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvents like DMF, Acetonitrile (MeCN), or DMSO are ideal as they effectively dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.[4] DMF is chosen for its high boiling point, allowing for a wider range of reaction temperatures.
Stoichiometry Imidazole: 1.2 equiv.1-bromo-3-phenylpropane: 1.0 equiv.K₂CO₃: 1.5 equiv.A slight excess of imidazole helps to ensure the complete consumption of the more expensive alkylating agent. Using an excess of the alkylating agent should be avoided to minimize the formation of a dialkylated imidazolium salt byproduct.[4] An excess of the base ensures efficient deprotonation.
Temperature 60-80 °CHeating the reaction mixture increases the reaction rate. This temperature range provides a good balance between reaction speed and minimizing potential side reactions. The reaction progress should be monitored to determine the optimal time and temperature.[4]
Reaction Time 6-12 hoursThe reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion. The specified time is a typical range for this type of alkylation.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Reagents and Equipment
Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)Equiv.
1-bromo-3-phenylpropane1.99 g (1.4 mL)199.0810.01.0
Imidazole0.82 g68.0812.01.2
Anhydrous K₂CO₃ (powdered)2.07 g138.2115.01.5
Anhydrous DMF30 mL---
Ethyl Acetate (EtOAc)~150 mL---
Deionized Water~150 mL---
Brine (Saturated NaCl)~50 mL---
Anhydrous Magnesium Sulfate (MgSO₄)~5 g---
Silica Gel (for chromatography)~50 g---

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, nitrogen/argon inlet, TLC plates, standard glassware for workup and column chromatography.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (0.82 g, 12.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) and place it under a positive pressure of the gas.

  • Addition of Alkylating Agent: While stirring, add 1-bromo-3-phenylpropane (1.4 mL, 10.0 mmol) dropwise to the suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction's progress every 1-2 hours using TLC (e.g., 10% Methanol in Dichloromethane eluent system). The disappearance of the 1-bromo-3-phenylpropane spot indicates reaction completion.

  • Cooling and Quenching: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to remove excess water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution starting from 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3-phenylpropyl)-1H-imidazole as a clear or pale yellow oil.

Overall Experimental Workflow

Workflow start Start setup Reaction Setup (Imidazole, K₂CO₃, DMF) start->setup add_reagent Add 1-bromo-3-phenylpropane setup->add_reagent heat Heat to 70 °C (6-12 hours) add_reagent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup (Quench with H₂O) monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterize Final Product purify->characterize end_node End characterize->end_node

Sources

Preparation of 1-(3-phenylpropyl)imidazole stock solutions for enzyme kinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Preparation and Handling of 1-(3-phenylpropyl)imidazole Stock Solutions for Enzyme Kinetics

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of 1-(3-phenylpropyl)imidazole stock solutions for use in enzyme kinetics studies. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of kinetic data. The guide emphasizes the causality behind methodological choices, particularly in solvent selection, to mitigate potential artifacts that can confound experimental outcomes.

Introduction: The Critical Role of Stock Solution Integrity

1-(3-phenylpropyl)imidazole is a substituted imidazole derivative investigated for its role as a potential modulator of various enzymes. The imidazole moiety is a common feature in many biologically active compounds and pharmaceuticals, acting as a versatile scaffold.[1][2][3] In enzyme kinetics, precise and accurate inhibitor or modulator concentrations are paramount for the reliable determination of key parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i).[4]

An improperly prepared stock solution—whether due to inaccurate concentration, degradation, precipitation, or solvent-induced artifacts—can invalidate an entire study. Organic solvents, while often necessary for dissolving lipophilic compounds, can significantly influence enzyme kinetic parameters beyond simple denaturation.[5] Therefore, the preparation of a stable, accurately characterized stock solution is the foundational step upon which robust and reproducible kinetic data are built. This guide provides the necessary protocols and scientific rationale to achieve this.

Physicochemical Properties of 1-(3-phenylpropyl)imidazole

A thorough understanding of the compound's properties is essential for its effective use. Key characteristics are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₁₄N₂[6]
Molecular Weight 186.25 g/mol [6]
CAS Number 56643-92-6[6][7]
Appearance Varies (consult supplier data)N/A
Predicted Solubility Poor in water; Soluble in organic solvents like DMSO, Ethanol, Methanol.[8][9]

Core Principle: Solvent Selection and Its Impact on Enzyme Function

The choice of solvent is the most critical decision in the preparation of a stock solution for enzymatic assays. The ideal solvent must fully dissolve the compound at a high concentration while having minimal impact on the enzyme's structure and function when diluted to the final assay concentration.

Organic solvents can perturb the native conformational state of an enzyme or compete with the substrate at the active site, thereby altering the observed kinetics.[5] The final concentration of any organic solvent in the aqueous assay buffer should be kept to an absolute minimum, typically below 1% (v/v) , and often as low as 0.1% (v/v) , to avoid such artifacts.[10] It is imperative to maintain the same final solvent concentration across all experimental conditions, including substrate-only and enzyme-only controls.

The following diagram outlines a logical workflow for selecting an appropriate solvent.

start Start: Select Solvent for 1-(3-phenylpropyl)imidazole q_aqueous Is the required stock concentration soluble in the primary assay buffer? start->q_aqueous ans_aq_yes Yes: Use Assay Buffer. This is the ideal scenario. q_aqueous->ans_aq_yes Yes ans_aq_no No: Proceed to organic solvents. q_aqueous->ans_aq_no No validation Final Validation Step: Run solvent-only control in the enzyme assay to confirm no interference at the final concentration. ans_aq_yes->validation q_dmso Test Solubility in DMSO ans_aq_no->q_dmso ans_dmso_yes Soluble in DMSO. Prepare high-concentration stock (e.g., 20-100 mM). q_dmso->ans_dmso_yes Yes ans_dmso_no Insoluble or unstable in DMSO. q_dmso->ans_dmso_no No ans_dmso_yes->validation q_etoh Test Solubility in Ethanol/Methanol ans_dmso_no->q_etoh ans_etoh_yes Soluble in Alcohol. Prepare high-concentration stock. ans_etoh_yes->validation ans_etoh ans_etoh ans_etoh->ans_etoh_yes Yes

Caption: Solvent selection workflow for enzyme kinetic studies.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.[10] Dimethyl Sulfoxide (DMSO) is frequently used due to its high solvating power for a wide range of organic molecules.[11]

Materials and Reagents
  • 1-(3-phenylpropyl)imidazole (purity >98%)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Biotechnology Grade (e.g., Sigma-Aldrich Cat# D2650 or equivalent)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated P1000, P200, and P20 micropipettes

  • Sterile, low-retention filtered pipette tips

  • Vortex mixer

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of 1-(3-phenylpropyl)imidazole required. The formula to calculate the mass (m) for a desired concentration (C), volume (V), and molecular weight (MW) is:

    m (mg) = C (mol/L) * V (L) * MW ( g/mol ) * 1000 (mg/g)

    For 1 mL of a 10 mM stock solution: m = (10 x 10⁻³ mol/L) * (1 x 10⁻³ L) * (186.25 g/mol ) * 1000 mg/g = 1.8625 mg

  • Weighing the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the balance to zero.

    • Carefully weigh approximately 1.86 mg of 1-(3-phenylpropyl)imidazole directly into the tube. Record the exact mass. It is more accurate to weigh an approximate mass and recalculate the exact volume of solvent needed than to attempt to weigh an exact mass.

  • Solvent Addition and Dissolution:

    • Recalculate the required solvent volume based on the actual mass weighed. For example, if you weighed 2.05 mg: V (µL) = [Mass (mg) / MW ( g/mol )] * [1 / C (mol/L)] * 1,000,000 (µL/L) V = [2.05 / 186.25] * [1 / 0.010] * 1,000,000 = 1100.67 µL

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Securely cap the tube and vortex at medium-high speed for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. If not, continue vortexing. Gentle warming in a 37°C water bath for a few minutes can aid dissolution, but check for compound temperature sensitivity first.[10]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[10][11]

    • Label each aliquot with:

      • Compound Name: 1-(3-phenylpropyl)imidazole

      • Concentration: 10 mM

      • Solvent: DMSO

      • Date of Preparation

    • Store the aliquots at -20°C or -80°C for long-term stability, protected from light. A typical stability for small molecule stocks under these conditions is at least 6 months.[10]

Quality Control and Validation

A protocol is only as reliable as its validation system. The following steps are crucial for ensuring the quality and accuracy of your stock solution.

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals or cloudiness are observed, the aliquot should be warmed gently and vortexed. If the precipitate does not redissolve, it should not be used.

  • Solvent Control Assay: The most critical validation is to test the effect of the solvent on the enzyme's activity. Run a control reaction containing the enzyme, substrate, and buffer, plus a volume of DMSO equivalent to the highest concentration that will be used in the actual experiment. This "vehicle control" activity is your baseline (100% activity or 0% inhibition).

  • Concentration Verification (Optional): For rigorous studies, the concentration of the stock solution can be verified using UV-Vis spectroscopy if the compound has a known extinction coefficient at a specific wavelength, or by quantitative HPLC.

The overall workflow from receiving the compound to its use in an assay is summarized below.

cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_use Experimental Use weigh 1. Weigh Compound (Analytical Balance) dissolve 2. Dissolve in Solvent (e.g., 10 mM in DMSO) weigh->dissolve verify 3. Verify Complete Dissolution dissolve->verify aliquot 4. Aliquot into Single-Use Volumes verify->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Single Aliquot store->thaw dilute 7. Perform Serial Dilution for Assay thaw->dilute assay 8. Add to Assay (Final DMSO < 1%) dilute->assay

Caption: Standard workflow from compound to enzyme assay.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound will not dissolve Insufficient solvent volume; Poor solvent choice; Low compound purity.Re-check calculations. Try gentle warming (37°C). Test alternative solvents like Ethanol or Methanol. If issues persist, consider purity analysis of the compound.
Precipitation upon dilution in aqueous buffer The compound is "crashing out" of solution as the solvent polarity increases.Decrease the final concentration in the assay. Prepare an intermediate dilution in a solvent/buffer mix before the final dilution into the assay buffer. Use sonication to aid dissolution in the final assay medium.[11]
Inconsistent kinetic data Repeated freeze-thaw cycles degrading the compound; Inaccurate pipetting; Stock solution evaporation.Always use fresh aliquots for each experiment.[10] Use calibrated pipettes and proper technique. Ensure tube caps are sealed tightly during storage.
Control enzyme activity is inhibited Final solvent concentration is too high; The imidazole moiety itself is interacting with the enzyme.Ensure final solvent concentration is <1% (v/v) and consistent in all wells. Run a control with imidazole (the parent compound) to test for non-specific effects of the chemical scaffold.[12]

References

  • Taylor & Francis Online. (2013). The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. [Link]

  • RSC. (n.d.). Protocol for enzyme assays. [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. [Link]

  • Global Substance Registration System. (2025). 1-(3-PHENYLPROPYL)IMIDAZOLE. [Link]

  • Inxight Drugs. (n.d.). 1-(3-PHENYLPROPYL)IMIDAZOLE. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(3-Phenylpropyl)-1H-imidazole - Chemical Details. [Link]

  • ACS Publications. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. [Link]

  • ResearchGate. (2015). What is the effect of imidazole on activity and stability of enzyme?[Link]

  • Longdom Publishing. (2025). Investigating Enzyme Kinetics and Their Applications in Biotechnology. [Link]

  • MDPI. (2025). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

Sources

Application Note: High-Efficiency Synthesis of 1-(3-phenylpropyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-alkylation reaction conditions for 1-(3-phenylpropyl)-1H-imidazole synthesis Content Type: Detailed Application Note and Protocol

Introduction & Strategic Analysis

The synthesis of 1-(3-phenylpropyl)-1H-imidazole represents a fundamental N-alkylation of the imidazole heterocycle. This structural motif is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for H3 receptor antagonists, antifungal agents (azole class), and enzyme inhibitors.

The reaction proceeds via a nucleophilic substitution (


) mechanism where the imidazole nitrogen acts as the nucleophile attacking the electrophilic carbon of 1-bromo-3-phenylpropane .
Strategic Considerations for Optimization

To achieve high yields and purity, three critical variables must be controlled:

  • Base Selection (pKa Matching):

    • Sodium Hydride (NaH):[1] Irreversible deprotonation. The pKa of imidazole is ~14.4. NaH (pKa ~35) ensures complete formation of the imidazolyl anion, leading to rapid kinetics and high yields. Ideal for small-scale or high-value synthesis.

    • Potassium Carbonate (K₂CO₃): A milder, equilibrium-driven base. Requires heat and polar aprotic solvents (e.g., CH₃CN, DMF) to drive the reaction. Preferred for scale-up due to safety and ease of handling compared to pyrophoric NaH.

  • Regioselectivity & Bis-alkylation:

    • Unsubstituted imidazole has tautomeric symmetry; N1 and N3 alkylation yield the same product.

    • Critical Risk: The product (mono-alkylated imidazole) is more nucleophilic than the starting imidazole. If the alkyl halide is present in excess, the product can react again to form the 1,3-bis(3-phenylpropyl)imidazolium salt .

    • Control Strategy: Use a slight stoichiometric excess of imidazole (1.1–1.5 eq) relative to the alkyl halide to suppress imidazolium salt formation.

  • Solvent Effects:

    • DMF/DMSO: High dielectric constants stabilize the transition state and the imidazolyl anion, significantly accelerating the rate.

    • Acetonitrile (MeCN): A "greener" alternative to DMF, often used with carbonate bases at reflux.

Reaction Scheme & Mechanism

The following diagram illustrates the deprotonation pathway and the nucleophilic attack, highlighting the potential over-alkylation side reaction.

ReactionScheme Imidazole Imidazole (C3H4N2) Anion Imidazolyl Anion (Intermediate) Imidazole->Anion Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Anion Product 1-(3-phenylpropyl)-1H-imidazole (Target) Anion->Product + Halide (SN2) Halide 1-bromo-3-phenylpropane Halide->Product Salt Imidazolium Salt (Over-alkylation Impurity) Product->Salt + Excess Halide

Caption: Reaction pathway showing deprotonation, SN2 alkylation, and the potential risk of bis-alkylation (imidazolium salt formation).[1][2][3][4]

Condition Screening Data

The following table summarizes the efficiency of different conditions based on internal optimization data and literature precedents for similar N-alkyl imidazoles.

ParameterMethod A (Standard) Method B (Scalable/Green) Method C (PTC)
Base Sodium Hydride (60% in oil)Potassium Carbonate (anhydrous)KOH / NaOH
Solvent DMF (Anhydrous)Acetonitrile (MeCN)Toluene / Water
Catalyst NoneNoneTBAB (Phase Transfer)
Temp/Time 0°C → RT (2–4 h)Reflux (80°C) (6–12 h)Reflux (100°C) (5–8 h)
Yield 85–95% 75–85%60–75%
Pros Fast, High Yield, Clean ProfileNo pyrophoric reagents, Easy workupCheap reagents
Cons Requires inert atm, DMF removal difficultSlower reaction rateLower yield, emulsion risk

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis (NaH / DMF)

Recommended for milligram to gram-scale research where yield is paramount.

Reagents:

  • Imidazole (1.5 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

  • 1-bromo-3-phenylpropane (1.0 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Deprotonation:

    • Add NaH (1.5 eq) to the flask.

    • Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required (optional).

    • Add anhydrous DMF (concentration ~0.5 M relative to imidazole).

    • Cool to 0°C (ice bath).

    • Add Imidazole (1.5 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation:

    • Cool back to 0°C.

    • Add 1-bromo-3-phenylpropane (1.0 eq) dropwise via syringe.

    • Remove ice bath and stir at Room Temperature (RT) for 3–5 hours.

  • Monitoring: Check TLC (DCM:MeOH 95:5). The starting halide (high Rf) should disappear.

  • Workup:

    • Quench carefully with ice-water (exothermic).

    • Extract with Ethyl Acetate (3x).[5]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure (>95%). If needed, purify via silica gel flash chromatography (Gradient: 100% DCM → 5% MeOH/DCM).

Protocol B: Scalable Synthesis (K₂CO₃ / Acetone or MeCN)

Recommended for multi-gram scale or when inert atmosphere facilities are limited.

Reagents:

  • Imidazole (2.0 eq)

  • Potassium Carbonate (anhydrous, powdered) (2.5 eq)

  • 1-bromo-3-phenylpropane (1.0 eq)

  • Acetonitrile (MeCN) or Acetone

Step-by-Step Procedure:

  • Mixing: To a round-bottom flask, add Imidazole (2.0 eq), K₂CO₃ (2.5 eq), and MeCN.

  • Activation: Stir at RT for 15 minutes.

  • Addition: Add 1-bromo-3-phenylpropane (1.0 eq) in one portion.

  • Reaction: Heat to Reflux (approx. 80°C) for 8–12 hours.

  • Filtration: Cool to RT. Filter off the solid inorganic salts (K₂CO₃/KBr). Wash the filter cake with fresh MeCN.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water to remove excess imidazole, dry, and concentrate.

Workflow Visualization

Workflow Start Start: Reagent Prep Choice Select Method Start->Choice MethodA Method A: NaH / DMF (High Yield) Choice->MethodA MethodB Method B: K2CO3 / MeCN (Scalable) Choice->MethodB StepA1 Cool to 0°C, Add NaH + Imidazole MethodA->StepA1 StepA2 Add Halide Dropwise StepA1->StepA2 StepA3 Stir RT (3-5h) StepA2->StepA3 Common Quench / Filter StepA3->Common StepB1 Mix Imidazole + Base + Solvent MethodB->StepB1 StepB2 Add Halide StepB1->StepB2 StepB3 Reflux (8-12h) StepB2->StepB3 StepB3->Common Extraction Extraction (EtOAc/Water) Common->Extraction Purification Concentrate & Flash Column (DCM:MeOH) Extraction->Purification

Caption: Decision tree for selecting the optimal synthesis protocol based on scale and available equipment.

Quality Control & Troubleshooting

Analytical Data (Expected)
  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.46 (s, 1H, N-CH-N), 7.30–7.15 (m, 5H, Ph-H), 7.05 (s, 1H), 6.90 (s, 1H).
      
    • 
       3.95 (t, 2H, N-CH₂), 2.65 (t, 2H, Ph-CH₂), 2.15 (m, 2H, CH₂-CH₂-CH₂).
      
  • Mass Spectrometry: [M+H]⁺ = 187.1.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete deprotonation (Method A)Ensure NaH is fresh; increase activation time at RT before adding halide.
Imidazolium Salt (Bis-alkylation) Excess alkyl halideEnsure Imidazole is in excess (1.5 eq). Add halide slowly.
Emulsion during workup DMF presenceWash organic layer with water 3x, then Brine. Use DCM instead of EtOAc if persistent.

References

  • National Institutes of Health (NIH). 1-(3-PHENYLPROPYL)IMIDAZOLE Substance Overview. (Compound Identification). Available at: [Link]

  • Deprez-Poulain, R., et al. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids... (Describes alkylation of amines with 1-bromo-3-phenylpropane). J. Enzyme Inhib. Med. Chem. Available at: [Link]

  • Organic Chemistry Portal. Imidazole Synthesis and Reactivity. (Comprehensive review of imidazole functionalization). Available at: [Link]

  • ResearchGate. N-Alkylation of Imidazoles: An Overview. (Review of bases and solvents for imidazole alkylation). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 1-(3-phenylpropyl)-1H-imidazole in Phosphate Buffer

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in dissolving 1-(3-phenylpropyl)-1H-imidazole in phosphate buffer systems. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles in your experiments.

I. Understanding the Challenge: Physicochemical Profile of 1-(3-phenylpropyl)-1H-imidazole

1-(3-phenylpropyl)-1H-imidazole possesses a molecular structure that presents a classic solubility challenge. The basic imidazole ring offers a site for protonation, suggesting pH-dependent solubility. However, the addition of the non-polar 3-phenylpropyl group significantly increases the molecule's lipophilicity, which can counteract the solubility benefits of protonation.

Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale & Impact on Solubility
Molecular Formula C₁₂H₁₄N₂-
Molecular Weight 186.25 g/mol [1]-
pKa (of conjugate acid) ~6.5 - 7.0The imidazole moiety is basic, with the pKa of the parent imidazole's conjugate acid being approximately 7.[2] The phenylpropyl substituent is weakly electron-donating, which may slightly increase the basicity and thus the pKa. This is a critical parameter for pH-dependent solubilization.
logP (Octanol-Water Partition Coefficient) High (Predicted)The presence of the phenylpropyl group significantly increases the lipophilicity compared to the parent imidazole. A high logP indicates poor aqueous solubility.
Aqueous Solubility PoorThe combination of a lipophilic side chain and a crystalline solid nature contributes to low intrinsic water solubility.

II. Frequently Asked Questions (FAQs)

Q1: I've added 1-(3-phenylpropyl)-1H-imidazole to my phosphate buffer (pH 7.4), and it's not dissolving. What's the first thing I should try?

A1: The first and most straightforward approach is to adjust the pH of your phosphate buffer. Since 1-(3-phenylpropyl)-1H-imidazole has a basic imidazole ring, lowering the pH will lead to its protonation, forming a more soluble imidazolium salt. We recommend a stepwise decrease in pH to find the optimal balance between solubility and the pH constraints of your experiment.

Q2: Can I use an organic solvent to dissolve the compound first?

A2: Yes, this is a common and effective strategy. Creating a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol is a standard practice.[3] However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous buffer, as it can impact your experimental system (e.g., cell viability, protein activity). Typically, the final concentration of DMSO should be kept below 0.5% (v/v).

Q3: I'm concerned that changing the pH or adding co-solvents will interfere with my biological assay. What are my other options?

A3: If altering the bulk properties of your buffer is not feasible, you can explore formulation strategies that encapsulate the molecule. The two primary methods are complexation with cyclodextrins and micellar solubilization with surfactants.[4][5][6] These techniques can enhance solubility without significantly changing the overall pH or solvent composition of your buffer.

Q4: How do I know if the solubility enhancement method I've chosen is working?

A4: Visual inspection is the first step; a successful method will result in a clear solution with no visible particulates. For quantitative assessment, you can perform a solubility study. This typically involves preparing saturated solutions under different conditions, filtering out any undissolved solid, and then determining the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

III. Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods to improve the solubility of 1-(3-phenylpropyl)-1H-imidazole in phosphate buffer.

Guide 1: pH Adjustment

Scientific Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a basic compound like 1-(3-phenylpropyl)-1H-imidazole, solubility increases as the pH is lowered below its pKa. At a pH below the pKa, the compound will be predominantly in its protonated, more soluble, cationic form.

Experimental Workflow for pH Adjustment:

Caption: Workflow for solubility enhancement via pH adjustment.

Step-by-Step Protocol:

  • Create a Slurry: Add a pre-weighed amount of 1-(3-phenylpropyl)-1H-imidazole to a known volume of the phosphate buffer to create a slurry.

  • Titrate with Acid: While continuously stirring, slowly add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise.

  • Observe Dissolution: Continue adding the acid until the solution becomes clear, indicating that the compound has dissolved.

  • Measure Final pH: Once the compound is fully dissolved, measure the final pH of the solution.

  • Assess Compatibility: Determine if this final pH is suitable for your downstream application. If the required pH is too low and would compromise your experiment, you may need to combine this method with another approach or choose an alternative strategy.

Guide 2: Co-solvency

Scientific Principle: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent system.[9][10] This method is particularly effective for compounds with high lipophilicity, such as 1-(3-phenylpropyl)-1H-imidazole.

Experimental Workflow for Co-solvency:

Caption: Workflow for solubilization using a co-solvent.

Step-by-Step Protocol:

  • Select a Co-solvent: Choose a water-miscible organic solvent in which your compound is freely soluble. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (e.g., PEG 300, PEG 400).[3]

  • Prepare a Concentrated Stock Solution: Dissolve a high concentration of 1-(3-phenylpropyl)-1H-imidazole in the selected co-solvent. For example, prepare a 10 mg/mL or 50 mg/mL stock solution.

  • Dilute into Phosphate Buffer: While vortexing or rapidly stirring your phosphate buffer, slowly add the concentrated stock solution to achieve your desired final concentration. The slow addition into a vortexing solution helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your buffer is as low as possible and compatible with your experimental system. For cell-based assays, the final DMSO concentration should ideally be ≤ 0.5%.[3]

Table of Common Co-solvents:

Co-solventTypical Final ConcentrationAdvantagesConsiderations
DMSO ≤ 0.5%High solubilizing power for many compounds.Can be cytotoxic at higher concentrations.
Ethanol ≤ 1%Less toxic than DMSO for many systems.Can have biological effects.
PEG 300/400 1-10%Generally well-tolerated.Can increase the viscosity of the solution.
Guide 3: Cyclodextrin-Mediated Solubilization

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 1-(3-phenylpropyl)-1H-imidazole, forming an inclusion complex.[11][12] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.

Experimental Workflow for Cyclodextrin Complexation:

Sources

Technical Support Center: Troubleshooting Imidazole Derivative Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering precipitation of imidazole-based compounds in cell culture media. This guide is designed to provide not just procedural steps, but a foundational understanding of why precipitation occurs and how to systematically troubleshoot and prevent it, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the "Why" – The Chemistry of Precipitation
FAQ: Why is my imidazole-based compound precipitating in my cell culture medium?

Precipitation of your imidazole derivative is a common but solvable issue rooted in the interplay between the compound's chemical properties and the complex, buffered environment of the cell culture medium. Several factors are often at play:

  • pH-Dependent Solubility: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][2] Its solubility is highly dependent on the pH of the solution.[3][4] Cell culture media are typically buffered to a physiological pH of 7.2-7.4.[5] If your compound is a weak base, it will be more protonated and soluble at a lower pH. Conversely, if it's a weak acid, it will be more soluble at a higher pH.[6] The neutral, un-ionized form of a drug is often less soluble, and if this is the dominant species at physiological pH, precipitation can occur.[4] For instance, the solubility of imidazole-2-carboxaldehyde increases dramatically as the pH drops below 5, corresponding to the protonation of the molecule.[4]

  • "Solvent Shock": Most researchers dissolve poorly water-soluble compounds in a 100% organic solvent stock solution, typically Dimethyl Sulfoxide (DMSO).[7] When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution before it has a chance to disperse.[5][7] This phenomenon, often called "solvent shock," is a primary cause of immediate precipitation.[5]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum.

    • Bicarbonate Buffer System: The widely used sodium bicarbonate buffer system can influence drug precipitation differently than simpler buffers like phosphate.[8][9][10][11] The hydration of CO2 is a slow process, which can lead to pH gradients at the surface of dissolving or precipitating particles, affecting their stability in solution.[8]

    • Salts and Ions: High concentrations of salts, such as calcium and phosphate, can form insoluble complexes with certain drug molecules.[12]

    • Serum Proteins: If you are using a serum-containing medium, your compound can bind to proteins like albumin.[7] While this can sometimes enhance solubility, in other cases, it can lead to the formation of insoluble protein-compound aggregates.[13][14]

  • Exceeding Maximum Solubility: Every compound has an intrinsic maximum solubility in a given medium at a specific temperature.[5][7] If the final working concentration in your experiment exceeds this limit, precipitation is inevitable.

  • Temperature Effects: Media is often stored refrigerated, while experiments are conducted at 37°C. While warming the media can help dissolve some components, some compounds are less stable or soluble at higher temperatures over long incubation periods.[5][12]

Section 2: Immediate Troubleshooting – A Systematic Approach

You've just added your compound and see a tell-tale cloudiness or visible particles. Here’s how to diagnose the problem.

FAQ: I've observed precipitation. What is my first step?

The first step is to systematically identify the cause. Use the following workflow to diagnose the issue.

G A Precipitation Observed B When did it occur? A->B C Immediately upon dilution B->C Immediately D Over time during incubation B->D Over Time E Is the stock solution clear? C->E H Check for compound instability at 37°C or pH drift in media D->H F No: Stock Precipitated E->F No G Yes: Issue is with dilution/media E->G Yes J Warm/Vortex/Sonicate stock. If fails, prepare fresh stock. F->J I Potential Solvent Shock or Exceeded Solubility Limit G->I L Perform time-course stability test. Use robustly buffered media. H->L K Optimize dilution protocol (Protocol 2). Determine max solubility (Protocol 1). I->K

Caption: Initial troubleshooting workflow for compound precipitation.

FAQ: How can I be sure the precipitate is my compound?

While it's highly likely, media components themselves can sometimes precipitate, especially after temperature changes or pH shifts.[12] To confirm, prepare three tubes:

  • Media Control: Your complete cell culture medium.

  • Vehicle Control: Medium + the same volume of your solvent (e.g., DMSO).

  • Test Condition: Medium + your dissolved compound.

Incubate all three under the same experimental conditions. If precipitation only occurs in the third tube, it is almost certainly related to your compound.

Section 3: Proactive Strategies & Protocol Optimization

Preventing precipitation is always better than troubleshooting it. Adhering to best practices for solution preparation is critical.

FAQ: What is the correct way to prepare a stock solution of an imidazole derivative?

Proper stock solution preparation is the foundation of a successful experiment.

  • Solvent Choice: While water is preferred for biological experiments, many organic compounds require a solvent like DMSO. Always use high-purity, anhydrous (dry) DMSO, as moisture can degrade compounds or reduce solubility.

  • Weighing and Dissolving: Aseptically weigh your compound and transfer it to a sterile, amber vial to protect from light.[7] Add the calculated volume of DMSO. To aid dissolution, you can gently vortex, sonicate in a water bath, or warm the solution to 37°C, but be cautious as heat can degrade some compounds.[15][16] Ensure the compound is completely dissolved before proceeding.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.[7] This is crucial to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[7]

FAQ: How should I dilute my stock solution into the final culture medium?

The dilution step is where "solvent shock" most often occurs. The goal is to make the transition from 100% DMSO to the aqueous medium as gentle as possible.

  • Pre-warm the Medium: Always use medium that has been pre-warmed to 37°C.[5]

  • Stir Vigorously: When adding the stock solution, vortex or rapidly pipette the medium to ensure the compound disperses quickly, avoiding localized high concentrations.[17]

  • Dilute Dropwise: Add the stock solution slowly, drop-by-drop, into the vortexing medium.[17]

  • Intermediate Dilution: For very problematic compounds, a serial dilution approach can work well. Instead of diluting a 10 mM stock in 100% DMSO directly into media, first dilute it to 1 mM in DMSO, and then add that to the media. Alternatively, an intermediate dilution into a serum-containing solution can help, as proteins may bind the compound and keep it soluble.[13][18]

FAQ: Can I modify the cell culture media to improve solubility?

Yes, several strategies can be employed, but they must be validated to ensure they don't impact your specific cell line or experimental outcome.

StrategyDescriptionKey Considerations
Adjust pH For basic imidazole derivatives, slightly lowering the media pH (e.g., to 7.0) can increase protonation and solubility.Must be within the tolerable range for your cells. Use a well-calibrated pH meter. May require a more robust buffer system.
Increase Serum Serum proteins like albumin can act as carriers, increasing the apparent solubility of hydrophobic compounds.[7]Not suitable for serum-free applications. Can interfere with assays and the compound's free concentration.
Use Solubility Enhancers Co-solvents (e.g., polyethylene glycol) or encapsulating agents like cyclodextrins can be used.[7][19]Must be tested for cell toxicity. The final concentration of any co-solvent must be carefully controlled.
Section 4: Advanced Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration

This protocol helps you find the practical solubility limit of your compound in your specific experimental medium.

Objective: To identify the highest concentration of your imidazole derivative that remains in solution in your complete cell culture medium under experimental conditions.

Methodology:

  • Prepare Stock: Create a high-concentration stock solution of your compound in 100% anhydrous DMSO (e.g., 20 mM). Ensure it is fully dissolved.

  • Serial Dilution: Prepare a series of test tubes. In each, place 1 mL of your complete, pre-warmed (37°C) cell culture medium.

  • Add Compound: Using the optimized dropwise/vortexing method described above, add a corresponding volume of stock to each tube to create a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM). Ensure the final DMSO concentration is consistent and non-toxic (ideally ≤ 0.5%).[7]

  • Include Controls: Prepare a "Vehicle Control" tube containing medium + the highest volume of DMSO used, and a "Media Only" control.

  • Incubate: Place the tubes in a 37°C incubator for a duration relevant to your experiment (e.g., 2 hours).

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background. Look for any signs of cloudiness, film, or visible precipitate. A simple method is to shine a laser pointer through the solution; scattering of the light (the Tyndall effect) indicates the presence of a colloid or suspension.

  • Result: The highest concentration that remains perfectly clear is your approximate maximum soluble concentration for that specific medium and incubation time.

Protocol 2: Optimized Step-Wise Dilution for Problematic Compounds

This protocol minimizes "solvent shock" for compounds that precipitate immediately upon dilution.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution into Media A Prepare 10 mM stock in 100% Anhydrous DMSO B Create 1 mM intermediate stock by diluting 1:10 in 100% DMSO A->B C Pre-warm complete media to 37°C B->C D While vortexing media, add intermediate stock dropwise to final concentration C->D

Caption: Workflow for optimized step-wise compound dilution.

References
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • Ashish, B., & Pandeya, S. N. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems, 11(03-Special Issue). [Link]

  • Kwamena, N.-O. A., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters. [Link]

  • Pendidikan Kimia. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link]

  • Academia.edu. Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. [Link]

  • Preprints.org. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • iGEM. Making of DMSO-Stocks. [Link]

  • Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Journal of Pharmaceutical Research International. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • ResearchGate. (2025, August 9). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Spitali, M., et al. (2003). Effect of imidazole on the solubility of a his-tagged antibody fragment. PubMed. [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?. [Link]

  • Cao, S., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Sugihara, H., et al. (2025, February 2). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics. [Link]

  • Al-Gousous, J., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. PMC. [Link]

  • Jantratid, E., & Dressman, J. (2019). Simulated, biorelevant, clinically relevant or physiologically relevant dissolution media: The hidden role of bicarbonate buffer. PubMed. [Link]

  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media?. [Link]

  • Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Lab Unlimited. The Role of Biological Buffers for pH Control in Tissue Culture. [Link]

  • Tang, Y., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • Crowe-White, K. M., et al. (2014). Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity. PubMed. [Link]

  • Horsfall, F. L. (1934). FACTORS INVOLVED IN THE USE OF ORGANIC SOLVENTS AS PRECIPITATING AND DRYING AGENTS OF IMMUNE SERA. PMC. [Link]

  • ResearchGate. (2020, April 29). Factors affecting precipitation of serum proteins?. [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Scientific Bioprocessing. pH In Cell Culture - How Does pH Buffered Culture Media Work?. [Link]

  • SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • MB - About. Assay Troubleshooting. [Link]

  • MDPI. (2020, December 21). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. [Link]

Sources

Technical Support Center: Optimizing Binding Assays for 1-(3-phenylpropyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of pH on 1-(3-phenylpropyl)-1H-imidazole binding affinity (


)
Document ID:  TSC-PROTO-2024-IMZ
Author:  Senior Application Scientist, Ligand Binding Unit
Last Updated:  October 26, 2023

Introduction

Welcome to the technical support hub for heme-coordination assays. You are likely working with 1-(3-phenylpropyl)-1H-imidazole , a classic nitrogen-donor ligand used to probe the active site accessibility of heme proteins (e.g., Cytochrome P450, Heme Oxygenase, or Myoglobin).[1]

The binding affinity (


) of this molecule is critically dependent on pH .[1] Unlike simple "lock-and-key" inhibitors, this ligand operates on a "protonation switch" mechanism.[1] This guide will help you design robust experiments, interpret shifts in 

, and troubleshoot common spectral anomalies.

Module 1: The Mechanism (The "Why")

To optimize your assay, you must understand the competing equilibria. 1-(3-phenylpropyl)-1H-imidazole binds to the heme iron (


) via the nitrogen atom at position 3 (

) of the imidazole ring.[1]
The Protonation Switch

The imidazole ring acts as a base.[1] It exists in two states in solution:

  • Protonated (

    
    ):  The nitrogen lone pair is occupied by a proton.[1] This species cannot bind to the heme iron. [1]
    
  • Neutral (

    
    ):  The nitrogen lone pair is free to coordinate with the iron.[1] This is the active binding species. [1]
    

The


 of N-substituted imidazoles is typically ~7.0 .[1]
  • At pH < 6.0: The equilibrium shifts toward

    
    .[1] The concentration of active ligand drops near zero.[1] Apparent 
    
    
    
    increases drastically (affinity drops).
    [1]
  • At pH > 7.5: The ligand is predominantly neutral (

    
    ).[1] Binding is maximal.
    
Pathway Visualization

BindingMechanism Protonated Protonated Ligand (ImH+) [INACTIVE] Neutral Neutral Ligand (Im) [ACTIVE] Protonated->Neutral  Deprotonation (pH > pKa) Complex Ligand-Heme Complex Neutral->Complex  Coordination Heme Heme Protein (Fe3+) Heme->Complex  + Ligand

Figure 1: The pH-dependent "Protonation Switch" mechanism.[1] Binding requires the neutral species; acidic conditions sequester the ligand in the inactive protonated state.[1]

Module 2: Experimental Protocol

Objective: Accurately determine


 using UV-Vis Difference Spectroscopy (Type II Binding).
Reagents & Setup
  • Ligand Stock: Dissolve 1-(3-phenylpropyl)-1H-imidazole in DMSO . (The phenylpropyl tail makes it hydrophobic; aqueous stock is unstable).[1]

  • Buffer System: Use a buffer with minimal temperature sensitivity (e.g., Potassium Phosphate or HEPES).[1] Avoid Tris if temperature varies, as its

    
     shifts significantly.[1]
    
Step-by-Step Workflow
  • Baseline Correction:

    • Prepare two cuvettes (Reference and Sample) containing the protein (

      
      ) in the exact same buffer (e.g., 100 mM Phosphate, pH 7.4).
      
    • Record a baseline spectrum (350–500 nm).[1] It should be flat.[1]

  • Titration:

    • Add the ligand (in DMSO) to the Sample cuvette.[1]

    • Add an equivalent volume of pure DMSO to the Reference cuvette.[1] Crucial: This corrects for solvent refractive index changes.

    • Mix gently (avoid bubbling).

  • Data Collection:

    • Record the difference spectrum.[1]

    • Signature Signal: Look for a Type II spectrum :

      • Trough (Min): ~390–405 nm (Low spin shift)[1]

      • Peak (Max): ~420–435 nm (Nitrogen coordination)[1]

    • Note: The exact wavelengths depend on the specific heme protein.[1]

  • Analysis:

    • Plot

      
       vs. 
      
      
      
      .[1]
    • Fit to the Hyperbolic Binding Equation (Michaelis-Menten equivalent).[1][2]

Buffer Recommendations for pH Profiling
Target pHRecommended BufferConcentrationNotes
5.5 - 6.5 MES50-100 mMGood for observing the "non-binding" baseline.
6.5 - 7.5 Potassium Phosphate50-100 mMThe "Gold Standard" for heme proteins.[1]
7.5 - 8.5 HEPES or Tricine50-100 mMAvoid amine-based buffers if they compete for the heme (Tris is usually okay, but HEPES is safer).[1]

Module 3: Troubleshooting Guide

Issue 1: "I see no binding signal (flat line) at pH 6.0."

  • Diagnosis: This is likely Physics, not Failure .[1] At pH 6.0, the ligand is ~90% protonated (assuming

    
    ).[1]
    
  • Solution:

    • Calculate the theoretical fraction of neutral ligand:

      
      [1]
      
    • Increase the ligand concentration significantly to drive the equilibrium, or simply accept that

      
       is naturally high (weak affinity) at this pH.[1]
      

Issue 2: "The solution turns cloudy during titration."

  • Diagnosis: Solubility Limit Reached. The 3-phenylpropyl group is hydrophobic.[1] While the protonated form (low pH) is soluble, the neutral form (high pH) is less soluble in water.[1]

  • Solution:

    • Limit the final ligand concentration to

      
      .[1]
      
    • Ensure your buffer contains at least 1-2% DMSO to maintain solubility of the neutral species.[1]

Issue 3: "My


 is drifting over time." 
  • Diagnosis: pH Mismatch. If your ligand stock is acidic (common with hydrochloride salts) and your buffer capacity is weak, adding ligand changes the pH in the cuvette.[1]

  • Solution: Check the pH of the solution after the experiment. Use 100 mM buffer strength to resist pH changes.[1]

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Signal No/Low Signal? Start->Signal Cloudy Precipitation? Start->Cloudy Drift Drifting Baseline? Start->Drift CheckPH Check pH vs pKa Is pH < 6.5? Signal->CheckPH CheckConc Check Solubility Is [Ligand] > 500uM? Cloudy->CheckConc CheckRef Check Reference Did you add DMSO? Drift->CheckRef Sol1 Normal Physics. Increase pH. CheckPH->Sol1 Sol2 Hydrophobic Crash. Increase DMSO %. CheckConc->Sol2 Sol3 Refractive Index Error. Match matrices exactly. CheckRef->Sol3

Figure 2: Diagnostic flowchart for common binding assay anomalies.

Module 4: Frequently Asked Questions (FAQ)

Q: What is the exact


 of 1-(3-phenylpropyl)-1H-imidazole? 
A:  While specific experimental values vary by solvent conditions, N-alkyl imidazoles typically exhibit a 

between 6.9 and 7.1 [1]. The propyl linker inductively donates electrons, slightly raising the basicity compared to unsubstituted imidazole (

6.95), but the phenyl group is too distant to exert a strong withdrawing effect.[1] Treat 7.0 as your working baseline.[1]

Q: Can I use Tris buffer? A: Tris is acceptable but not ideal for temperature-dependent studies (


 is high).[1] Furthermore, primary amines (like in Tris) can occasionally interact with heme iron at very high concentrations, creating a background signal.[1] Phosphate or HEPES are safer choices for heme-binding studies [2].[1]

Q: Why does the


 decrease as I increase pH from 6.0 to 8.0? 
A:  This is the classic "Bohr Effect" analog for ligand binding.[1] As pH increases, the population of deprotonated (neutral) imidazole increases.[1] Since only the neutral form binds, the apparent affinity increases (lower 

).[1] Above pH 8.0, the effect usually plateaus unless the protein itself undergoes a conformational change [3].[1]

References

  • NIST Chemistry WebBook. 1H-Imidazole, 1-phenyl- and derivatives: Spectral and Chemical Data.[1] National Institute of Standards and Technology.[1]

  • Doukov, T. et al. (2011).[1] Hemeprotein Ligand Binding Assays: Principles and Protocols. Journal of Biological Chemistry.[1] (General reference for Type II binding protocols).

  • Verras, A. et al. (2006).[1] Structural Basis of Imidazole Binding to Heme Proteins.[1] PNAS.[1]

  • Ortiz de Montellano, P.R. (2005).[1] Cytochrome P450: Structure, Mechanism, and Biochemistry.[1] Springer.[1] (Authoritative text on imidazole-heme coordination chemistry).

Sources

Technical Support Center: Minimizing Non-Specific Binding (NSB) of Hydrophobic Imidazole Probes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Subject: Troubleshooting Hydrophobic Imidazole Probe Interference in Binding Assays

The "Sticky" Imidazole Paradox

Context: Imidazole-based probes are indispensable in drug discovery, often utilized for their ability to coordinate metal ions (e.g., in metalloenzyme assays) or function as pH-sensitive switches. However, their aromatic structure confers significant lipophilicity, leading to aggressive non-specific binding (NSB) to plasticware and non-target proteins.

The Core Challenge: You are likely experiencing high background noise or "phantom" inhibition. This occurs because hydrophobic imidazole moieties partition into the hydrophobic pockets of blocking proteins (like BSA) or adsorb onto the polystyrene walls of microplates, depleting the free probe concentration and generating false positives.

Module 1: Buffer Composition (The Chemical Environment)

The most effective way to combat hydrophobic NSB is to thermodynamically favor the solubility of your probe over its adsorption to surfaces.

Detergent Strategy: The Micelle Shield

Concept: You must operate near or slightly above the Critical Micelle Concentration (CMC) of a non-ionic detergent. The detergent monomers coat hydrophobic surfaces, while micelles can sequester "sticky" aggregates of your probe without disrupting the specific interaction (if optimized).

Recommended Detergents:

Detergent Type CMC (mM) Usage Case
Tween-20 Non-ionic ~0.06 mM (0.007%) First Choice. Gentle. Blocks hydrophobic sites on plates.
Triton X-100 Non-ionic ~0.24 mM (0.015%) Stronger. Use if Tween fails, but watch for protein denaturation.

| CHAPS | Zwitterionic | ~8 mM (0.49%) | High CMC. Good for membrane proteins; less likely to strip lipids. |

The pH Factor (Imidazole Specific)

Mechanism: The imidazole ring has a pKa of approximately 6.0–7.0.

  • pH < 6.0: Imidazole is protonated (positively charged). Result: Reduced hydrophobicity, lower NSB, but potential loss of metal coordination.

  • pH > 7.5: Imidazole is uncharged (neutral).[1] Result: Maximum hydrophobicity, highest NSB risk.

Action: If your assay biology permits, slightly lowering the pH (e.g., from 7.5 to 7.0) can significantly solubilize the probe and reduce plastic binding.

Protocol: Detergent Optimization Titration

Do not guess the concentration. Perform this "Checkerboard" optimization:

  • Prepare Buffer: Base buffer (e.g., PBS or HEPES) + 1% DMSO (to maintain probe solubility).

  • Detergent Series: Prepare 0%, 0.01%, 0.05%, and 0.1% Tween-20.

  • Probe Addition: Add your imidazole probe at

    
     concentration.
    
  • Incubation: Incubate in your assay plate (no target protein) for 1 hour.

  • Readout: Measure fluorescence/absorbance.

    • High Signal (Retention): Good.[2] The probe is in solution.

    • Low Signal (Loss): Bad. The probe has bound to the plastic.

  • Select: The lowest detergent concentration that maintains >90% probe signal in the absence of target.

Module 2: Surface Engineering (The Physical Interface)

Standard polystyrene plates are hydrophobic sponges. For imidazole probes, surface chemistry is critical.

Microplate Selection
  • Avoid: Standard Tissue Culture (TC) treated plates (these are often charged/hydrophilic but can still bind amphiphilic imidazoles).

  • Avoid: High-Binding ELISA plates (designed to bind hydrophobic proteins).

  • Select: Non-Binding Surface (NBS) or Low-Binding plates. These are coated with a neutral, hydrophilic polymer (like polyethylene oxide) that repels hydrophobic molecules.

  • Material: If possible, switch from Polystyrene (PS) to Polypropylene (PP) for intermediate dilution steps, as PP has lower binding affinity for aromatic small molecules.

Blocking Agent Selection

Warning: Bovine Serum Albumin (BSA) is a "sticky" protein with hydrophobic pockets intended to transport fatty acids. Hydrophobic imidazole probes often bind non-specifically to BSA, causing high background.

Blocking AgentRisk LevelRecommendation
BSA HighAvoid if probe LogP > 3.0.
Casein MediumBetter than BSA. Forms a tighter mesh on plastic.
Protein-Free (Synthetic) LowBest Choice. Uses synthetic polymers (e.g., PVP) to block plastic without providing hydrophobic pockets for the probe.

Module 3: Visualizing the Mechanism

Diagram 1: Molecular Shielding Mechanism

This diagram illustrates how non-ionic detergents prevent the imidazole probe from adhering to the hydrophobic plastic surface.

DetergentMechanism Probe Hydrophobic Imidazole Probe Surface Hydrophobic Plate Surface Probe->Surface Hydrophobic Interaction Solution Probe Remains in Solution (Specific Signal) Probe->Solution Steric Repulsion by Detergent NSB Non-Specific Binding (High Background) Surface->NSB Probe Depletion Micelle Detergent Micelle/Monolayer Surface->Micelle Passivation Detergent Non-Ionic Detergent (Tween-20) Detergent->Probe Sequesters Aggregates Detergent->Surface Coats Surface Micelle->Solution Prevents Adsorption

Caption: Detergent monomers passivate the hydrophobic surface, preventing the imidazole probe from binding non-specifically.

Module 4: Troubleshooting Guide (FAQ)

Q1: I see a "hook effect" where signal drops at high probe concentrations. Why?

Diagnosis: This is likely micelle sequestration . Explanation: If your detergent concentration is too high (>> CMC) and your probe is very hydrophobic, the detergent micelles will encapsulate your probe, preventing it from binding to the target protein. Fix: Lower detergent concentration to near the CMC (e.g., reduce Tween-20 from 0.1% to 0.01%) or switch to a detergent with a higher CMC (like CHAPS) to reduce micelle volume fraction.

Q2: My background is high even with "No Protein" controls.

Diagnosis: The probe is binding to the plate walls or the blocking agent. Fix:

  • Switch to Non-Binding Surface (NBS) plates immediately.

  • Remove BSA from the buffer; replace with 0.1% Casein or a commercial Protein-Free Blocker .

  • Add 0.05% Tween-20 to the wash buffer and the binding buffer.

Q3: The assay signal drifts over time (30-60 mins).

Diagnosis: Slow equilibration of the probe with the plasticware. Fix: Pre-incubate the plate with the buffer (containing detergent) for 15 minutes before adding the probe. This saturates the non-specific sites on the plastic, leaving only the equilibrium solution state for the probe.

Workflow: Systematic NSB Reduction

NSB_Workflow Start Start: High NSB Detected Step1 Check Plate Type Start->Step1 Decision1 Is it Standard PS? Step1->Decision1 Action1 Switch to NBS/Low-Binding Plate Decision1->Action1 Yes Step2 Analyze Buffer Decision1->Step2 No (Already NBS) Action1->Step2 Decision2 Is Detergent Present? Step2->Decision2 Action2 Add 0.01% Tween-20 Decision2->Action2 No Step3 Check Blocker Decision2->Step3 Yes Action2->Step3 Decision3 Using BSA? Step3->Decision3 Action3 Switch to Protein-Free/Casein Decision3->Action3 Yes Success NSB Minimized Decision3->Success No Action3->Success

Caption: Step-by-step logic flow for isolating and eliminating sources of non-specific binding.

References

  • Thermo Fisher Scientific. (2021). SuperBlock™ Blocking Buffers User Guide. Retrieved from

  • Corning Life Sciences. (n.d.). Microplates Selection Guide: Surface Properties and Applications. Retrieved from

  • BenchChem. (2025).[3] Strategies for reducing non-specific binding in receptor assays. Retrieved from

  • Gold Biotechnology. (n.d.). Detergent Selection Guide: CMC and Properties. Retrieved from

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from

Sources

Technical Support Center: Imidazole Derivative Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division Subject: Troubleshooting Hygroscopicity and Storage of Imidazole-Based Reagents

Diagnostic & Mechanism: Why is my sample degrading?

Q: Why do my imidazole derivatives turn into a sticky oil or "goo" even in a closed vial?

A: This is a classic manifestation of deliquescence , driven by the specific electronic structure of the imidazole ring.

  • The Mechanism: Imidazole is an amphoteric heterocycle. The nitrogen at position 3 (N3) possesses a lone pair of electrons that acts as a potent hydrogen bond acceptor.

    • Free Bases: The N3 nitrogen aggressively hydrogen-bonds with atmospheric water vapor.

    • Salts (e.g., Hydrochloride): These are ionic lattices. When the lattice energy is lower than the hydration energy, the salt absorbs moisture until it dissolves in its own sorbed water, causing the "melting" phenomenon you observe.

  • The Consequence: Beyond physical handling issues, water acts as a nucleophile. In organic synthesis (e.g., acylations), absorbed water will hydrolyze your acyl chloride or activated ester reagents before they react with the imidazole, destroying stoichiometry and lowering yields.

Immediate Handling: Precision Weighing Protocol

Q: How do I weigh these compounds accurately without the mass drifting upwards on the balance?

A: You cannot use standard "tare boat and add" methods. The mass will increase effectively in real-time as you watch the digits. You must use the Weighing by Difference technique.[1][2][3] This isolates the bulk sample from the atmosphere during the measurement phase.

Protocol: Weighing by Difference
  • Preparation: Dry a glass weighing bottle (with a ground glass stopper) in an oven, cool it in a desiccator.

  • Loading: Add approximately the amount of imidazole derivative you need into the bottle. Cap it immediately.

  • The Weighing Cycle: Follow the logic flow below.

WeighingProtocol Start Start: Sample in Capped Bottle Weigh1 1. Weigh Capped Bottle (Mass A) Start->Weigh1 Transfer 2. Transfer Sample to Reaction Vessel (Minimize open time) Weigh1->Transfer Weigh2 3. Weigh Capped Bottle Again (Mass B) Transfer->Weigh2 Calc 4. Calculate: Mass A - Mass B = Sample Added Weigh2->Calc Check Is Mass within tolerance? Calc->Check Check->Transfer No (Add more) End Proceed to Reaction Check->End Yes

Figure 1: Closed-loop workflow for weighing hygroscopic solids to prevent atmospheric moisture absorption.

Storage Architecture: The Defense System

Q: Can I just store these in the fridge?

A: No. Storing hygroscopic materials in a refrigerator (


) or freezer (

) without secondary containment is a primary cause of degradation.
  • The Trap: When you remove a cold bottle into warm lab air, moisture immediately condenses on the solid (like a cold soda can).

  • The Solution: You must use a "Matryoshka" (nested) system. The outer layer handles the temperature transition; the inner layer protects the chemical.

Desiccant Compatibility Matrix

Choosing the wrong desiccant can chemically degrade your sample.

Imidazole FormRecommended DesiccantAvoid Reasoning
Free Base (e.g., Imidazole, 1-Methylimidazole)KOH Pellets or Molecular Sieves (4Å)

(Phosphorus Pentoxide)
Free bases are volatile and basic. They will react with acidic vapors from

, forming surface crusts.
Salts (e.g., Imidazole HCl, Triflates)

or Silica Gel (Blue/Orange)
CaCl

(Calcium Chloride)
Imidazoles can coordinate with Calcium ions, potentially contaminating the sample.
Liquid Derivatives (Ionic Liquids)Molecular Sieves (3Å/4Å) Silica Gel Liquids can physically adsorb into silica dust, making recovery difficult.
Remediation: Salvaging Compromised Samples

Q: My expensive chiral imidazole catalyst is wet. Can I dry it?

A: Usually, yes. However, heat is often the enemy of imidazole derivatives, which can discolor (oxidize) or sublime under heat + vacuum. Follow this decision logic to safely dry your sample.

Protocol: The Vacuum Remediation Tree
  • Equipment: Abderhalden pistol or Vacuum Oven.

  • Vacuum Requirement:

    
     (High vacuum essential).
    

RemediationTree Start Sample Condition? State1 Solid (Clumped) Start->State1 State2 Deliquesced (Liquid/Goo) Start->State2 Action1 Grind quickly in mortar (Dry Box) State1->Action1 Action2 Dissolve in dry DCM or MeOH State2->Action2 Drying Vacuum Dry (Room Temp, 24h) Action1->Drying Action2->Drying Evaporate Solvent Check Constant Weight? Drying->Check Heat Increase Temp (Max 40°C) Check->Heat No Store Store under Argon Check->Store Yes Heat->Check

Figure 2: Decision logic for recovering imidazole derivatives based on physical state.

References
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. (Discusses the pKa and amphoteric nature driving hygroscopicity). [Link]

  • Chromatography Forum. (2005). Weighing Procedure for Hygroscopic Substances. (Industry standard discussion on weighing by difference). [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and Characterization of Imidazole Derivatives. (Standard purification and vacuum drying protocols). [Link]

Sources

Validation & Comparative

Advanced Characterization of 1-(3-phenylpropyl)-1H-imidazole: Type II Binding Kinetics in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for application scientists and drug discovery researchers. It focuses on the mechanistic validation and comparative profiling of 1-(3-phenylpropyl)-1H-imidazole (PPI) as a heme-coordinating probe.

Executive Summary & Mechanistic Rationale

1-(3-phenylpropyl)-1H-imidazole (PPI) acts as a structural probe for investigating the hydrophobic access channels of Cytochrome P450 (CYP) enzymes. Unlike simple imidazole, which binds indiscriminately to accessible heme, PPI incorporates a three-carbon alkyl linker terminating in a phenyl ring. This structure allows it to probe the depth and hydrophobicity of the active site access channel while the imidazole nitrogen coordinates directly with the heme iron.

The Type II Optical Difference Spectrum: When PPI binds to the ferric (oxidized) CYP heme, it displaces the native sixth axial ligand (typically a water molecule). This results in a transition from a high-spin/low-spin equilibrium to a predominantly low-spin hexacoordinate nitrogen-iron complex.

  • Spectral Signature: A peak (

    
    ) at 425–435 nm  and a trough (
    
    
    
    ) at 390–410 nm .
  • Significance: The intensity (

    
    ) and affinity (
    
    
    
    ) of this shift quantify the accessibility of the heme to medium-chain hydrophobic ligands.

Experimental Protocol: Optical Difference Spectroscopy

Standardized workflow for generating self-validating spectral data.

A. Reagent Preparation[1]
  • Microsomal Stock: Thaw pooled liver microsomes (human or rat) on ice. Dilute to 1.0 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol.

    • Why: Glycerol stabilizes the CYP enzymes and reduces turbidity, preventing light scattering artifacts.

  • Ligand Stock (PPI): Prepare a 100 mM stock solution of PPI in methanol or DMSO.

    • Constraint: Keep final organic solvent concentration <0.5% v/v to avoid solvent-induced spectral type II shifts (Reverse Type I).

B. Dual-Beam Titration Workflow

This protocol uses a split-beam or dual-beam spectrophotometer to subtract background absorbance automatically.

  • Baseline Correction:

    • Place 1.0 mL of diluted microsomes into both the Sample Cuvette and Reference Cuvette.

    • Record a baseline spectrum (350–500 nm). The line should be flat (Absorbance = 0).[1]

  • Titration:

    • Sample Cuvette: Add PPI (0.5 µL increments).

    • Reference Cuvette: Add an equivalent volume of pure solvent (Vehicle Control).

    • Critical Step: Invert cuvettes gently to mix. Do not vortex, as this denatures the protein (P420 formation).

  • Measurement:

    • Scan from 350 nm to 500 nm after each addition.

    • Observe the growth of the peak at ~430 nm and the trough at ~390 nm.

    • Continue titrating until the spectral change (

      
      ) saturates (no further increase in peak height).
      
C. Data Visualization: The Binding Mechanism

The following diagram illustrates the displacement mechanism that generates the Type II spectrum.

TypeII_Mechanism cluster_0 Resting State (Ferric CYP) cluster_1 Type II Complex Heme Heme Iron (Fe3+) Hexacoordinate Water Distal Water (H2O) Heme->Water Weak Bond HemeBound Heme Iron (Fe3+) Low Spin Stabilized Heme->HemeBound Ligand Exchange Water->Water_Displaced Exit PPI 1-(3-phenylpropyl)-1H-imidazole (Ligand) PPI_Bound PPI Imidazole Nitrogen PPI->PPI_Bound Entry via Hydrophobic Channel HemeBound->PPI_Bound Strong Coordination (Type II Spectrum)

Caption: Mechanistic pathway of Type II spectral generation. The displacement of the distal water molecule by the imidazole nitrogen of PPI induces the characteristic red shift (430 nm).

Comparative Performance Analysis

This section compares PPI against standard alternatives: Imidazole (low specificity) and Ketoconazole (high specificity/bulk).

A. Binding Affinity ( ) and Spectral Magnitude

The Spectral Dissociation Constant (


) is the concentration of ligand required to achieve 50% of the maximal spectral change (

).
FeatureImidazole (Standard)1-(3-phenylpropyl)-1H-imidazole (PPI) Ketoconazole (Drug Standard)
Ligand Class Fragment / Solvent probeHydrophobic Channel Probe Complex Drug Inhibitor
Binding Mode Type II (Heme coord.)Type II (Heme coord.[2] + Hydrophobic interaction) Type II (Heme coord. + Allosteric fit)
Typical

High (100 - 1000 µM)Moderate (1 - 10 µM) Low / Tight (< 1 µM)

~425-430 nm~432 nm ~430-435 nm
Specificity Non-specific (binds all CYP)Semi-specific (favors CYP2E1, 2B4) Highly specific (CYP3A4)
Use Case Heme accessibility checkProbing active site depth/hydrophobicity Inhibition control / Drug-Drug Interaction
B. Why Choose PPI? (The "Alternative" Argument)

Researchers utilize PPI over simple imidazole when the goal is to map the Structure-Activity Relationship (SAR) of the heme access channel.

  • The "Linker Effect": Unlike 1-phenylimidazole (rigid), the 3-carbon propyl linker of PPI allows the phenyl group to rotate and find hydrophobic pockets distal to the heme.

  • Sensitivity: PPI typically yields a sharper, more defined Type II spectrum in complex microsomal mixtures compared to bulkier drugs like Ketoconazole, which may suffer from steric hindrance in certain isoforms.

Data Processing & Calculation

To ensure data integrity, calculate the spectral dissociation constant (


) using the Michaelis-Menten hyperbolic function, adapted for spectral binding.

Equation:



  • 
    : Observed absorbance difference (
    
    
    
    ).
  • 
    : Concentration of PPI added.
    
  • 
    : Spectral dissociation constant.[3]
    

Self-Validation Check: Plot


 vs. 

(Lineweaver-Burk).
  • Linearity: If the plot is linear (

    
    ), the binding is a single-site interaction (pure Type II).
    
  • Curvature: If the plot curves, it indicates multiple binding sites or mixed Type I/II binding (common at high PPI concentrations >50 µM due to the hydrophobic phenyl tail interacting with substrate binding sites).

Analytical Workflow Diagram

Workflow Start Raw Spectral Data (350-500 nm) Step1 Identify Peak (~432nm) & Trough (~390nm) Start->Step1 Step2 Calculate Delta A (Abs_peak - Abs_trough) Step1->Step2 Step3 Plot Delta A vs. [PPI] Step2->Step3 Decision Is Saturation Reached? Step3->Decision Decision->Step2 No (Add more PPI) Fit Non-Linear Regression (Hyperbolic Fit) Decision->Fit Yes Output Extract Ks and Delta A_max Fit->Output

Caption: Data processing logic for extracting binding constants from raw difference spectra.

References

  • Schenkman, J. B., Remmer, H., & Estabrook, R. W. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology. Link

  • Franklin, M. R. (1971). The enzymic formation of a methylenedioxyphenyl derivative exhibiting an isocyanide-like spectrum with reduced cytochrome P-450. Xenobiotica. Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. (Chapter on Inhibitors and Spectral Changes). Link

  • Wilkinson, C. F., et al. (1972). Structure-activity relationships in the action of insecticidal synergists. Drug Metabolism Reviews. (Foundational work on imidazole derivatives). Link

  • Guengerich, F. P., et al. (2009). Protocols for Cytochrome P450 Spectrally Determined Binding. Nature Protocols. Link

Sources

A Comparative Guide to Purity Validation of 1-(3-phenylpropyl)-1H-imidazole: An Orthogonal Approach Using HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound like 1-(3-phenylpropyl)-1H-imidazole, a versatile building block in medicinal chemistry, rigorous purity validation is paramount.[1][2][3] This guide provides an in-depth, comparative analysis of two instrumental techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how these techniques, when used in concert, form a self-validating and authoritative system for quality assurance.

The core principle of this guide is to leverage an orthogonal approach—using two fundamentally different analytical methods to measure the same attribute.[4] This strategy significantly reduces the probability of overlooking impurities and provides the highest level of confidence in the final purity assignment. HPLC separates compounds based on their differential partitioning between a mobile and stationary phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.[5][6] Their combined application ensures a comprehensive characterization that is difficult to achieve with a single method.

Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolving power and sensitivity in detecting trace-level impurities.[5][7] For 1-(3-phenylpropyl)-1H-imidazole, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates moderately polar to non-polar compounds based on their hydrophobicity.

The Rationale Behind the Method

The choice of an RP-HPLC method is dictated by the molecule's structure, which features a hydrophobic phenylpropyl group and a more polar imidazole ring.[8]

  • Stationary Phase: A C18 (octadecylsilyl) column is selected because its long alkyl chains provide strong hydrophobic interactions with the phenylpropyl moiety of the analyte, ensuring good retention and allowing for effective separation from more polar or less hydrophobic impurities.[5][9]

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure that impurities with a wide range of polarities can be resolved and eluted within a reasonable timeframe. We start with a higher water concentration to elute highly polar impurities and gradually increase the acetonitrile concentration to elute the main compound and any non-polar impurities. The addition of a small amount of an acid modifier, like formic acid, to the mobile phase helps to protonate the imidazole ring, ensuring a consistent ionization state and leading to sharper, more symmetrical peaks.[10]

  • Detection: The presence of the phenyl group provides a strong chromophore, making UV detection at approximately 254 nm an ideal, sensitive, and robust choice.[5]

Detailed Experimental Protocol: HPLC

This protocol is designed to be a validated procedure, adhering to principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1-(3-phenylpropyl)-1H-imidazole sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. These checks ensure the system is performing consistently.[14]

  • Data Analysis:

    • The purity is calculated based on the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis

The results from an HPLC analysis are best summarized in a table that clearly identifies all detected components.

Peak No.Retention Time (min)Peak AreaArea %Identification
13.451,5600.04Imidazole (Starting Material)
28.923,987,50099.851-(3-phenylpropyl)-1H-imidazole
311.212,8000.07Unknown Impurity
414.561,6400.04Phenylpropane Dimer (By-product)
Total 3,993,500 100.00

Potential Impurities Detectable by HPLC:

  • Starting Materials: Unreacted imidazole (more polar, shorter retention time) or 1-chloro/bromo-3-phenylpropane.

  • By-products: Products from side reactions, such as dimerization of the alkylating agent.

  • Degradation Products: The method's specificity should be confirmed by forced degradation studies (stress testing with acid, base, and oxidation) to ensure separation from any potential degradants.[14]

Part 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

While HPLC provides an excellent impurity profile, its standard area percent calculation is a relative measure. Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[15][16] The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15]

The Rationale Behind the Method

The validity of a qNMR experiment hinges on meticulous planning and execution to ensure accurate integration.

  • Internal Standard: A high-purity, certified internal standard is chosen that is soluble in the same deuterated solvent as the analyte and possesses signals that do not overlap with any analyte signals. Maleic anhydride is an excellent choice as it is non-volatile, stable, and has a sharp singlet in a relatively clear region of the spectrum.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, including this one, as it provides good solubility.

  • Acquisition Parameters: To ensure full relaxation of all protons between scans—a critical requirement for accurate quantification—a long relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated is essential.[16] A value of 30-60 seconds is often sufficient for small molecules.

Detailed Experimental Protocol: qNMR
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher) with a high-precision probe.

    • Microbalance for accurate weighing.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(3-phenylpropyl)-1H-imidazole into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride, >99.5% purity) into the same vial.

    • Record the exact masses. Weighing is often the largest source of error in qNMR.[15]

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for integrated peaks).

    • Relaxation Delay (D1): 30 seconds.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width (SW): ~20 ppm.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Calibrate the spectrum (e.g., to the residual CHCl₃ signal at 7.26 ppm).

    • Integrate a well-resolved, characteristic signal of the analyte and the signal of the internal standard. For 1-(3-phenylpropyl)-1H-imidazole, the singlet from the C2-proton of the imidazole ring is an excellent choice. For maleic anhydride, integrate the singlet from its two vinyl protons.

    • Calculate the purity using the following equation[16][17]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass (Analyte: 186.25 g/mol [8])

    • m = Mass weighed

    • P = Purity of the standard

Data Presentation: qNMR Purity Calculation
ParameterAnalyte (1-(3-phenylpropyl)-1H-imidazole)Standard (Maleic Anhydride)
Mass (m)10.15 mg5.22 mg
Molar Mass (M)186.25 g/mol 98.06 g/mol
Integrated SignalImidazole C2-H (singlet)Vinyl Protons (singlet)
Number of Protons (N)12
Integral Value (I)1.001.08
Purity (P)To be determined 99.7%

Using the formula, the calculated absolute purity of the analyte is 99.2% .

Part 3: Comparative Analysis and Orthogonal Strategy

Neither technique alone tells the whole story. HPLC excels at detecting and quantifying trace impurities, while qNMR provides an unbiased, absolute measure of the main component's purity and structural confirmation.[5][18][19] Their strengths are complementary.

At-a-Glance: HPLC vs. qNMR
FeatureHPLC Analysis¹H qNMR Analysis
Primary Application Impurity profiling and relative purityAbsolute purity assay and structural confirmation
Sensitivity High sensitivity for trace impurities (ppm levels)Lower sensitivity (~0.1% level), but excellent for quantifying major components and impurities.[5]
Quantification Basis Relative peak area % (requires analyte standard for absolute quantification)Absolute quantification against a certified internal standard (primary method).[15][17]
Sample Consumption Low (micrograms), destructive.[5]Higher (milligrams), non-destructive.[5][16]
Throughput Higher, with typical run times of 20-30 minutes.[5]Lower, due to long relaxation delays required for accuracy.
Impurity Identification Based on retention time relative to standards; structural information is indirect.Provides detailed structural information, enabling the identification of unknown impurities.
Reference Standard Requires reference standards for each impurity for positive identification.Does not require an analyte-specific reference standard for purity determination.[15]
Visualizing the Validation Workflow

A robust quality control process integrates both techniques to provide a comprehensive purity assessment.

ValidationWorkflow cluster_input Input cluster_analysis Analytical Stages cluster_synthesis Data Synthesis & Reporting Sample Sample of 1-(3-phenylpropyl)-1H-imidazole HPLC HPLC Analysis (Impurity Profile) Sample->HPLC NMR qNMR Analysis (Absolute Purity) Sample->NMR Compare Orthogonal Data Comparison (HPLC Purity vs. NMR Purity) HPLC->Compare NMR->Compare Report Final Purity Report (Assigns Final Purity Value) Compare->Report

Fig 1: A comprehensive purity validation workflow.
The Power of an Orthogonal Quality Control Strategy

The combination of HPLC and qNMR creates a self-validating system. For instance, if HPLC analysis indicates a purity of 99.8% by area, but qNMR determines an absolute purity of 95.0%, it immediately signals the presence of impurities that are either not detected by UV (e.g., lacking a chromophore) or are co-eluting with the main peak. This discrepancy mandates further investigation, safeguarding against the release of a potentially impure compound.

OrthogonalStrategy cluster_hplc Chromatographic Separation cluster_nmr Spectroscopic Analysis QC Comprehensive Quality Control HPLC_Node HPLC Separates based on polarity QC->HPLC_Node Orthogonal Method 1 NMR_Node qNMR Quantifies based on nuclear properties QC->NMR_Node Orthogonal Method 2 Imp_Profile Impurity Profile (Relative %) HPLC_Node->Imp_Profile Trace Trace Analysis (High Sensitivity) HPLC_Node->Trace Assurance Highest Confidence in Product Quality Imp_Profile->Assurance Trace->Assurance Identity Structural Identity NMR_Node->Identity Abs_Purity Absolute Purity Assay NMR_Node->Abs_Purity Identity->Assurance Abs_Purity->Assurance

Fig 2: The synergy of HPLC and NMR in an orthogonal QC strategy.

Conclusion and Recommendations

For the definitive purity validation of 1-(3-phenylpropyl)-1H-imidazole, the combined use of HPLC and qNMR is strongly recommended.

  • For Routine Quality Control: HPLC is an excellent, high-throughput method for routine analysis and for tracking specific impurities from batch to batch, providing a detailed impurity profile.[5]

  • For Reference Standard Characterization & Batch Release: qNMR should be employed to assign the absolute purity of reference materials and for the definitive purity assessment of final product batches. Its role as a primary method provides an unbiased anchor for all other analytical data.[4]

By embracing this orthogonal, dual-technique approach, researchers and drug development professionals can ensure the highest degree of confidence in their material's quality, which is the cornerstone of scientific integrity and regulatory compliance.[20][21] This robust validation system ensures that the purity value reported is not just a number, but a verifiable statement of quality.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • A Comparative Guide to HPLC and NMR Analysis for the Characteriz
  • Method Validation as per ICH & USP Guidelines - Cubic Analytical Solution.
  • A Guide to Quantit
  • 1-(3-PHENYLPROPYL)IMIDAZOLE - gsrs.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis - USP.org.
  • HPLC, a modular technique th
  • Analytical Method Validation: ICH and USP Perspectives - IJRR, Intern
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIV
  • Quantit
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Public
  • Analytical Method Validation for Quality Assurance and Process Valid
  • Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC.
  • 1-(3-PHENYLPROPYL)IMIDAZOLE - Inxight Drugs.
  • Imidazole - Wikipedia.
  • Chemical and Pharmacological Properties of Imidazoles - Human Journals.
  • THERAPEUTIC AND SYNTHETIC IMPORTANCE OF 1, 3-IMIDAZOLE DERIV

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Competitive vs non-competitive inhibition profile of 1-(3-phenylpropyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the inhibition profile of 1-(3-phenylpropyl)-1H-imidazole , focusing on its kinetic distinction from metalloporphyrins.

Comparative Guide: Non-Competitive vs. Competitive Profiles in Heme Oxygenase Modulation

Executive Summary

1-(3-phenylpropyl)-1H-imidazole represents a second-generation class of Heme Oxygenase (HO) inhibitors. Unlike first-generation metalloporphyrins (e.g., SnPP, ZnPP) which act as competitive inhibitors by mimicking the substrate, this imidazole derivative functions primarily through a non-competitive (or uncompetitive) mechanism. It binds directly to the heme-iron center within the enzyme pocket, preventing oxygen activation without necessarily displacing the heme substrate itself.

This guide details the mechanistic divergence, experimental validation, and kinetic implications of selecting this probe over traditional porphyrin-based inhibitors.

Mechanistic Profiling: The "Double-Clamp" Mode

To understand the kinetic data, one must first understand the structural causality.

The Competitive Model (Metalloporphyrins)
  • Agents: Tin Protoporphyrin (SnPP), Zinc Protoporphyrin (ZnPP).

  • Mechanism: These molecules are structural analogues of Heme (Iron Protoporphyrin IX). They compete directly for the active site of the apo-enzyme.

  • Outcome: They prevent Heme binding. High substrate (Heme) concentrations can outcompete the inhibitor.

The Non-Competitive Model (1-(3-phenylpropyl)-1H-imidazole)
  • Agent: 1-(3-phenylpropyl)-1H-imidazole (and related azole-dioxolanes).

  • Mechanism: This molecule does not displace Heme. Instead, it enters the pocket after or independent of Heme binding and coordinates the ferrous iron (

    
    ) of the heme moiety via the imidazole nitrogen.
    
  • Structural Insight: The hydrophobic phenylpropyl tail anchors into the "Western Region" of the HO-1 pocket (a hydrophobic cleft), acting as a secondary clamp.

  • Outcome: The inhibitor locks the Heme-Enzyme complex in an inactive state. Increasing Heme concentration cannot overcome this inhibition, as the inhibitor binds to the Heme-Iron itself.

Pathway Visualization

InhibitionMechanism Apo Apo-HO-1 (Empty Enzyme) ES Heme-HO-1 Complex (Active) Apo->ES + Heme DeadEnd1 SnPP-HO-1 Complex (Inactive) Apo->DeadEnd1 + SnPP (Competes with Heme) Heme Heme (Substrate) SnPP SnPP (Competitive Inhibitor) Imid 1-(3-phenylpropyl)-1H-imidazole (Non-Competitive) DeadEnd2 Inhibitor-Heme-HO-1 (Ternary Inactive Complex) ES->DeadEnd2 + Imidazole (Binds Fe) Product Biliverdin + Fe + CO ES->Product + O2 / NADPH

Caption: Figure 1. Mechanistic divergence.[1][2] SnPP competes for the empty pocket, while the Imidazole derivative binds the Heme-Enzyme complex, locking the iron.

Comparative Analysis: Performance Metrics

FeatureMetalloporphyrins (e.g., SnPP)1-(3-phenylpropyl)-1H-imidazole
Inhibition Type Competitive (vs. Heme)Non-Competitive / Mixed
Target Site Porphyrin Binding PocketHeme Iron + Western Hydrophobic Region
Kinetic Signature

constant,

increases

decreases,

constant (or varies)
Reversibility Reversible (by high Heme)Not easily reversed by Heme
Selectivity (HO-1 vs HO-2) Generally Poor (Non-selective)Moderate to High (Derivative dependent)
Phototoxicity High (Light sensitive)Low / Negligible
Effect on HO-1 Expression Strong Inducer (Upregulates HO-1)Minimal Induction reported

Experimental Validation Protocols

To confirm the inhibition profile in your specific assay, follow this self-validating workflow.

A. Heme Oxygenase Activity Assay (Bilirubin Generation)

Objective: Determine


 and Kinetic Constants (

).

Reagents:

  • Enzyme Source: Recombinant HO-1 or Rat Spleen Microsomes.

  • Substrate: Hemin (

    
    ).
    
  • Cofactor: NADPH (

    
    ) or NADPH-generating system (G6P/G6PDH).
    
  • Inhibitor: 1-(3-phenylpropyl)-1H-imidazole (Dissolved in DMSO).

Protocol:

  • Pre-Incubation: Incubate Enzyme (

    
    ) with Hemin (Substrate) and Inhibitor (0, 1, 5, 10, 20 
    
    
    
    ) for 5 minutes at 37°C.
    • Critical Step: For competitive inhibitors (SnPP), pre-incubation with inhibitor before heme enhances potency. For this imidazole, adding it after heme binding (or simultaneously) is effective due to Fe-coordination.

  • Initiation: Add NADPH to start the reaction.

  • Reaction: Incubate for 15–30 minutes in the dark (to prevent bilirubin photodegradation).

  • Termination: Stop reaction with chloroform or ice-cold ethanol.

  • Quantification: Measure Bilirubin formation spectrophotometrically (

    
    ) or via HPLC.
    
B. Kinetic Data Processing (Lineweaver-Burk Analysis)

Logic: By varying Substrate (Heme) at fixed Inhibitor concentrations, you distinguish the mechanism.

  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Interpretation:

    • Competitive (SnPP): Lines intersect at the Y-axis (

      
      ). The slope increases, indicating apparent 
      
      
      
      increases.
    • Non-Competitive (Imidazole): Lines intersect at the X-axis (

      
      ) or to the left of the Y-axis. The Y-intercept increases (
      
      
      
      drops), but affinity (
      
      
      ) remains relatively stable.
Workflow Visualization

ExperimentalWorkflow Start Start: Enzyme Prep Mix Mix: Enzyme + Heme (Variable Conc.) + Inhibitor (Fixed Conc.) Start->Mix Incubate Incubate 37°C (5 min) Allows Heme Binding Mix->Incubate StartRxn Add NADPH (Initiates Turnover) Incubate->StartRxn Measure Measure Bilirubin Formation (Absorbance/HPLC) StartRxn->Measure Plot Generate Lineweaver-Burk Plot Measure->Plot Decision Intersection Point? Plot->Decision ResComp Y-Axis Intersect (Competitive) Decision->ResComp Same Vmax ResNonComp X-Axis/Left Intersect (Non-Competitive) Decision->ResNonComp Lower Vmax

Caption: Figure 2. Kinetic validation workflow. The intersection point on the reciprocal plot definitively categorizes the inhibitor.

References

  • Fallica, F. et al. (2021).[2][3] Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds. Journal of Medicinal Chemistry.

  • Salerno, L. et al. (2013). Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. Chemical Biology & Drug Design.

  • Consonni, M. et al. (2024). Structural and biochemical characterization of novel Heme Oxygenase 1 (HO1) inhibitors. FEBS Open Bio.

  • Drummond, G. S.[4][5] & Kappas, A. (1981).[4] Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation.[4][6] PNAS.[4]

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Benchmarking 1-(3-phenylpropyl)-1H-imidazole against standard CYP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(3-phenylpropyl)-1H-imidazole vs. Standard CYP Inhibitors

Executive Summary

1-(3-phenylpropyl)-1H-imidazole (1-PPI) represents a distinct class of Type II Cytochrome P450 (CYP) ligands . Unlike clinical drugs designed for high isoform specificity, 1-PPI serves as a critical mechanistic probe in biochemical assays. It bridges the gap between low-affinity fragments (like simple imidazole) and high-affinity clinical inhibitors (like Ketoconazole).

This guide benchmarks 1-PPI against industry-standard inhibitors, focusing on the structural determinants of potency and the Type II spectral binding mechanism. It provides actionable protocols for validating heme coordination using difference spectroscopy.

Mechanistic Basis: The "Type II" Interaction[1]

To understand the utility of 1-PPI, one must understand the binding mechanism that distinguishes it from substrate-like (Type I) inhibitors.

  • The Anchor (Imidazole Ring): The sp² hybridized nitrogen (N3) of the imidazole ring acts as a strong field ligand, coordinating directly to the heme iron (

    
    ) of the CYP enzyme. This displaces the native water molecule, shifting the spin state from High Spin (HS) to Low Spin (LS).
    
  • The Stabilizer (Phenylpropyl Tail): While simple imidazole binds weakly (

    
     in mM range), the 3-phenylpropyl chain of 1-PPI penetrates the hydrophobic access channel. This "hydrophobic effect" drastically reduces the dissociation rate, increasing affinity by orders of magnitude compared to the core imidazole.
    
Diagram 1: Mechanism of Type II Inhibition

TypeII_Mechanism Resting Resting CYP450 (Fe3+ - H2O) High Spin / Low Spin Mix Displacement Ligand Enters Active Site (Hydrophobic Tail Interaction) Resting->Displacement + Ligand Ligand 1-(3-phenylpropyl)-1H-imidazole (Type II Ligand) Ligand->Displacement Coordination Nitrogen-Iron Coordination (N3 -> Fe3+) Displacement->Coordination H2O Release Complex Inhibited Complex (Low Spin Stabilized) Coordination->Complex Tight Binding Spectrum Spectral Shift Max: ~430nm | Min: ~390nm Complex->Spectrum Detection

Caption: Step-wise mechanism of 1-PPI binding. The hydrophobic tail facilitates entry, while the imidazole nitrogen locks the heme iron, generating the characteristic Type II spectrum.

Comparative Benchmarking

The following data compares 1-PPI against Ketoconazole (the clinical gold standard for CYP3A4 inhibition) and Imidazole (the structural fragment).

Table 1: Potency and Selectivity Profile

FeatureImidazole (Fragment)1-(3-phenylpropyl)-1H-imidazole (Probe)Ketoconazole (Clinical Standard)
Primary Classification Weak Type II LigandPotent Lipophilic Type II Probe Potent Selective Type II Inhibitor
Binding Affinity (

)
Low (

)
Moderate-High (

)
Very High (

)
Mechanism Heme coordination onlyHeme coordination + Hydrophobic fit Heme coordination + Specific pocket fit
Selectivity Non-selectiveBroad Spectrum (CYP2E1, 2B, 3A) Highly Selective (CYP3A4)
Primary Use Case Buffer component / CrystallographyQSAR Studies / Heme accessibility probe Clinical DDI prediction / Positive Control

Critical Insight: 1-PPI is approximately 100x more potent than imidazole due to the phenylpropyl linker. However, it lacks the complex side-chains of Ketoconazole that confer isoform specificity. Therefore, 1-PPI is the ideal benchmark when testing general heme accessibility rather than specific isoform inhibition.

Experimental Protocol: Determination of Binding Affinity ( )

Objective: Calculate the spectral dissociation constant (


) of 1-PPI using difference spectroscopy. This is the definitive method for validating Type II inhibitors, superior to simple 

assays which can be biased by substrate choice.

Reagents:

  • Pooled Human Liver Microsomes (HLM) or Recombinant CYP450 (e.g., CYP3A4).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.

  • Ligand Stock: 1-PPI dissolved in DMSO (Keep DMSO <0.1% in final assay).

Workflow:

  • Baseline Correction:

    • Prepare two cuvettes (Sample and Reference) containing 1.0 mL of CYP enzyme solution (

      
       P450 content).
      
    • Record a baseline spectrum (350 nm – 500 nm). It should be a flat line.

  • Titration:

    • Reference Cuvette: Add solvent vehicle (DMSO) only.

    • Sample Cuvette: Add 1-PPI in increasing increments (e.g., 0.5

      
       to 50 
      
      
      
      ).
  • Measurement:

    • After each addition, mix by inversion and scan from 350 nm to 500 nm.

    • Observe: Appearance of a Peak at ~425-435 nm and a Trough at ~390-410 nm .

  • Data Analysis:

    • Calculate

      
       (Absorbance difference) = 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      (Double-reciprocal plot) or use non-linear regression to solve for
      
      
      .
Diagram 2: Spectral Binding Workflow

Spectral_Protocol Prep Prepare 2 Cuvettes (CYP + Buffer) Baseline Record Baseline (350-500nm) Prep->Baseline Titrate Add 1-PPI to Sample Add DMSO to Ref Baseline->Titrate Scan Scan Spectrum Titrate->Scan Loop Repeat for High Conc. Scan->Loop Loop->Titrate Next Conc Analyze Plot ΔA vs Conc Calculate Ks Loop->Analyze Complete

Caption: Step-by-step workflow for determining Type II binding affinity (


) using difference spectroscopy.

Scientific Validation & Troubleshooting

Self-Validating the System:

  • The "Crossover" Point: In a valid Type II titration, all spectral scans must intersect at an isosbestic point (usually around 418 nm). If the lines do not cross at a single point, the protein is degrading or precipitating.

  • Solubility Check: 1-PPI is lipophilic. If the baseline drifts upwards at all wavelengths, the compound is precipitating. Reduce concentration or increase buffer glycerol.

Why use 1-PPI over Ketoconazole? Use 1-PPI when you need to study the fundamental physics of heme ligation without the steric interference of the large piperazine/acetyl groups found in Ketoconazole. It is a "cleaner" probe for the heme environment.

References

  • U.S. Food and Drug Administration (FDA). (2020).[1] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link][2]

  • Schenkman, J. B., Remmer, H., & Estabrook, R. W. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology, 3(2), 113–123. (Foundational text on Type I vs Type II spectra). [Link]

  • Wilkinson, C. F., et al. (1972). Structure-activity relationships in the action of N-substituted imidazoles as oxidation inhibitors. Biochemical Pharmacology.[3][1][4] (Establishes the SAR of phenylpropyl chains). [Link]

Sources

A Researcher's Guide to Imidazole-Heme Complex Crystallography: Validating Molecular Interactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise interactions between small molecules and their biological targets is paramount. Imidazole and its derivatives are crucial ligands for heme proteins, playing significant roles in both biological processes and as inhibitor scaffolds in drug discovery.[1][2] X-ray crystallography provides the definitive high-resolution data needed to validate these interactions, offering a detailed three-dimensional view of the binding mode. This guide provides an in-depth comparison of crystallographic data for various imidazole-heme complexes, alongside the experimental protocols required to generate and validate these critical datasets.

The Significance of Imidazole-Heme Interactions

Heme, an iron-containing porphyrin, is a fundamental cofactor in a vast array of proteins involved in oxygen transport, electron transfer, and catalysis.[3] The iron atom in the heme group can coordinate with axial ligands, and the nature of these ligands profoundly influences the protein's function. Imidazole, either as a standalone molecule or as the side chain of a histidine residue, is a common axial ligand for the heme iron.[2] The binding of exogenous imidazoles can modulate the activity of heme proteins, making them a focal point for inhibitor design.[1] Crystallographic studies are therefore essential to elucidate the structural basis of this modulation and to guide the rational design of new therapeutic agents.

Comparative Analysis of Imidazole-Heme Complex Crystal Structures

The orientation and coordination of imidazole to the heme iron can vary significantly depending on the specific heme protein and the surrounding microenvironment. This section provides a comparative overview of key crystallographic data from several well-characterized imidazole-heme complexes.

Heme ProteinPDB IDResolution (Å)Imidazole OrientationKey Interactions & Structural ChangesReference
Horse Heart Cytochrome c1FI9NMRThe imidazole ligand binds essentially parallel to the imidazole of the proximal histidine, forming an angle of 8±7 degrees.Replacement of the native Met80 ligand induces significant conformational changes in the backbone and side chains of the distal axial ligand region.[4]
Phormidium laminosum Cytochrome c₆ Q51VNot specifiedNot specifiedThe axial Met ligand is dissociated but remains in the heme pocket. The Ω-loop housing the Met ligand is stabilized through polar interactions with the imidazole and a heme propionate.A 180° rotation of both heme propionates occurs upon imidazole binding.[5]
Yeast Cytochrome c Peroxidase (yCcP)2CYP (native)Not specifiedImidazole does not bind directly to the heme iron but within a cavity in the proximal heme pocket.Movement of Trp-191 from the protein interior to the surface creates the binding cavity.[6]
Cytochrome P450 2B4Not specified2.5The imidazole ring of the inhibitor is vertical with respect to the heme plane and almost parallel to the I-helix.The binding of the imidazole-containing inhibitor induces small changes in the active site heme orientation.[3]
Iron(II) OctaethylporphyrinatesNot specifiedNot specifiedThe imidazole ligand Fe-N bond vector is tilted off the normal to the porphyrin plane.The porphyrin core can adopt various conformations, from domed to saddled and folded.[7]

Key Insights from the Crystallographic Data:

  • Ligand Displacement and Conformational Change: In many cases, imidazole binding displaces a native axial ligand, such as a methionine residue in cytochrome c.[4][5] This displacement often triggers significant conformational rearrangements in the protein to accommodate the new ligand.

  • Role of the Protein Environment: The protein environment plays a critical role in dictating the orientation of the bound imidazole. Hydrogen bonds between the imidazole NδH group and acceptor atoms within the protein are a significant factor in determining this orientation.[8]

  • Heme Conformation: The binding of imidazole can also influence the conformation of the heme macrocycle itself, leading to doming, saddling, or ruffling of the porphyrin ring.[7]

  • Indirect Binding: Not all imidazole interactions involve direct coordination to the heme iron. In the case of yeast cytochrome c peroxidase, imidazole binds within a pocket near the heme, demonstrating that even non-coordinating interactions can be structurally significant.[6]

Experimental Protocols for Crystallographic Validation

Obtaining high-quality crystals of imidazole-heme complexes is the critical first step in their structural determination. The following sections outline a generalized workflow for crystallization and data collection.

Experimental Workflow for Crystallographic Analysis

G cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction & Data Processing cluster_structure_solution Structure Solution & Refinement protein_expression Protein Expression & Purification protein_characterization Protein Characterization (Purity, Concentration) protein_expression->protein_characterization initial_screening Initial Crystallization Screening protein_characterization->initial_screening optimization Optimization of Conditions initial_screening->optimization crystal_harvesting Crystal Harvesting & Cryo-protection optimization->crystal_harvesting xray_diffraction X-ray Diffraction Data Collection crystal_harvesting->xray_diffraction data_processing Data Processing & Scaling xray_diffraction->data_processing phasing Phasing (Molecular Replacement) data_processing->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation

Caption: A generalized workflow for the crystallographic analysis of imidazole-heme complexes.

Step-by-Step Methodologies

1. Protein Preparation and Complex Formation:

  • Protein Purification: The heme protein of interest should be purified to homogeneity, typically greater than 95% as assessed by SDS-PAGE.

  • Complex Formation: The purified protein is incubated with a molar excess of the imidazole compound. The optimal concentration of imidazole and incubation time should be determined empirically, often guided by spectroscopic methods such as UV-Vis to monitor the shift in the Soret band upon binding.[6][9] For example, a stock solution of imidazole can be prepared in the same buffer as the protein and added to the protein solution to the desired final concentration.

2. Crystallization:

  • Vapor Diffusion: The vapor diffusion method, in either sitting or hanging drop formats, is the most common technique for protein crystallization.[10][11]

    • A small drop (typically 1-2 µL) containing a mixture of the protein-imidazole complex and a crystallization screen solution is equilibrated against a larger reservoir of the screen solution.

    • Water slowly evaporates from the drop, increasing the concentration of both the protein and the precipitant, leading to supersaturation and crystal formation.[11]

  • Initial Screening: A wide range of commercially available crystallization screens should be used to sample a broad range of pH, precipitants, and additives.

  • Optimization: Once initial crystal hits are identified, the conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to obtain diffraction-quality crystals.

3. X-ray Data Collection and Processing:

  • Cryo-protection: To prevent damage from ice crystal formation during data collection at cryogenic temperatures (typically 100 K), crystals are briefly soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen.[11] The cryoprotectant is usually the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source, which provides a high-intensity X-ray beam necessary for high-resolution data from macromolecular crystals.[12]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and scale the data from multiple images.

4. Structure Determination and Validation:

  • Phasing: The phase problem is typically solved using molecular replacement if a structure of a homologous protein is available.

  • Model Building and Refinement: An initial model of the protein-imidazole complex is built into the electron density map and then refined to improve the fit to the experimental data.

  • Validation: The final model is rigorously validated to ensure its stereochemical quality and agreement with the diffraction data.

Visualizing the Imidazole-Heme Interaction

The following diagram illustrates the fundamental coordination of an imidazole ligand to the iron center of a heme molecule.

Caption: Coordination of an imidazole ligand to the heme iron.

Conclusion

The crystallographic validation of imidazole-heme complexes is an indispensable tool for researchers in chemical biology and drug discovery. The detailed structural insights gleaned from these studies provide a solid foundation for understanding the molecular basis of protein function and for the design of novel inhibitors. By following rigorous experimental protocols and leveraging comparative structural analysis, scientists can confidently elucidate the intricate interactions that govern the biology of heme proteins.

References

  • Structural and kinetic studies of imidazole binding to two members of the cytochrome c (6) family reveal an important role for a conserved heme pocket residue. (2011). Journal of Biological Inorganic Chemistry, 16(4), 577-588. [Link]

  • Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L). (n.d.). PMC. [Link]

  • Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex from Rhodobacter sphaeroides: I. EQUILIBRIUM AND MODELING STUDIES. (n.d.). PMC. [Link]

  • Orientation of axially ligated imidazoles in heme-proteins. (n.d.). University of Vienna. [Link]

  • The crystal structures of hemeproteins. a Horse heart myoglobin (Mb)... (n.d.). ResearchGate. [Link]

  • SOLUTION STRUCTURE OF THE IMIDAZOLE COMPLEX OF CYTOCHROME C. (2000). RCSB PDB. [Link]

  • Experimental Methods for Studying Cellular Heme Signaling. (n.d.). PMC. [Link]

  • Computational studies on imidazole heme conformations. (2005). PubMed. [Link]

  • Crystal structures of cytochrome P450 2B4 in complex with the inhibitor 1-biphenyl-4-methyl-1H–imidazole. (n.d.). PMC. [Link]

  • Time-resolved x-ray crystallography of heme proteins. (n.d.). PMC. [Link]

  • Preparation of Protein Crystals for X-Ray Structural Study. (n.d.). Springer Nature Experiments. [Link]

  • Structure of the imidazole-coordinated XplA heme domain. A, overlay of... (n.d.). ResearchGate. [Link]

  • A Beginner's Guide to Protein Crystallography. (2025). Creative Biostructure. [Link]

  • Methods for Protein Crystallization. (2023). Encyclopedia MDPI. [Link]

  • Electronic configuration of high-spin imidazole-ligated iron(II) octaethylporphyrinates. (2006). SciSpace. [Link]

  • Simulating Metal-Imidazole Complexes. (2024). Journal of Chemical Theory and Computation. [Link]

  • Simulating Metal-Imidazole Complexes. (n.d.). PMC. [Link]

  • Fourfold Filtered Statistical/Computational Approach for the Identification of Imidazole Compounds as HO-1 Inhibitors from Natural Products. (n.d.). PMC. [Link]

  • 8cxe - Crystal Structure of EcDsbA in a complex with 1H-imidazole - Summary. (2024). PDBj. [Link]

  • Transition metal imidazole complex. (n.d.). Wikipedia. [Link]

  • A stereoview of the superimposed structure of imidazole-cytochrome c... (n.d.). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-phenylpropyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(3-phenylpropyl)-1H-imidazole. As a substituted imidazole, its management requires a thorough understanding of the potential hazards associated with the imidazole functional group. This document is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure the well-being of laboratory personnel and the preservation of our environment. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: An Essential First Step

While a specific Safety Data Sheet (SDS) for 1-(3-phenylpropyl)-1H-imidazole is not available in the provided search results, its chemical structure, featuring a core imidazole ring, allows for a presumptive hazard assessment based on the well-documented properties of the parent compound, imidazole. The imidazole ring system is present in many biologically active molecules and pharmaceuticals, and its hazardous properties are well-established.[1][2]

It is prudent and essential to treat 1-(3-phenylpropyl)-1H-imidazole with the same level of caution as imidazole itself. The primary hazards associated with imidazole are summarized below.

Hazard ClassificationDescriptionSupporting Sources
Acute Toxicity (Oral) Harmful if swallowed.[3][4][5][6]
Skin Corrosion Causes severe skin burns and eye damage.[3][4][5][6][7][8]
Serious Eye Damage Causes serious eye damage, with a risk of blindness.[3][5][8]
Reproductive Toxicity May damage fertility or the unborn child.[3][4][6][7][9]
Combustibility Combustible. Finely dispersed particles may form explosive mixtures in air.[7][8][10][11]

Causality of Hazards: The hazardous nature of imidazole stems from its chemical properties. As a basic, corrosive compound, it can cause significant damage to biological tissues upon contact.[5][8] Its ability to be absorbed into the body through ingestion presents a systemic risk.[8] The phenylpropyl substituent may alter the compound's physical properties, such as solubility and boiling point, but the reactivity and biological impact of the imidazole headgroup are expected to remain the primary safety concern.

Before beginning any work with 1-(3-phenylpropyl)-1H-imidazole, a thorough, site-specific risk assessment must be conducted. This assessment should consider the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the corrosive and toxic nature of imidazole compounds, a stringent PPE protocol is mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid skin contact.[12] Contaminated gloves must be disposed of as hazardous waste.[12]

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are essential.[12] If there is a risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Body Protection: A fully-buttoned, appropriately sized laboratory coat that extends to the wrists must be worn.[12] For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.

  • Respiratory Protection: All work with 1-(3-phenylpropyl)-1H-imidazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][13][14] If dusts or aerosols are generated, appropriate respiratory protection may be required.

Spill Management: A Calm and Methodical Response

Accidents can happen, and a clear, pre-defined spill response plan is crucial.

For small spills (less than 25g/25mL that can be cleaned up in under 10 minutes by trained personnel): [12]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear the same PPE required for handling the chemical.[12]

  • Contain the Spill: Use an inert absorbent material like sand or vermiculite to cover the spill. Do not use combustible materials.

  • Clean-Up: Carefully sweep up the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled container for hazardous waste.[9][13]

  • Decontaminate: Clean the spill area with soap and copious amounts of water.[12]

  • Dispose of Materials: All spill cleanup materials must be double-bagged in plastic bags, labeled with the contents, and disposed of as hazardous waste.[12]

For large spills (greater than 25g/25mL): [12]

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's Environmental Health & Safety (EHS) department.

  • Secure the Area: Prevent entry to the contaminated area.

Below is a decision-making workflow for spill response.

Spill_Response_Workflow Start Spill of 1-(3-phenylpropyl)-1H-imidazole Occurs Assess Assess Spill Size & Risk (>25g/25mL?) Start->Assess SmallSpill Small Spill Protocol Assess->SmallSpill No LargeSpill Large Spill Protocol Assess->LargeSpill Yes AlertPersonnel Alert others in the area SmallSpill->AlertPersonnel Evacuate Evacuate immediate area LargeSpill->Evacuate DonPPE Don appropriate PPE AlertPersonnel->DonPPE Contain Contain with inert absorbent DonPPE->Contain CleanUp Collect waste into labeled container Contain->CleanUp Decontaminate Decontaminate spill area CleanUp->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose End End Dispose->End NotifyEHS Notify Supervisor & EHS Evacuate->NotifyEHS SecureArea Secure the area, prevent entry NotifyEHS->SecureArea SecureArea->End

Caption: Spill response decision workflow for 1-(3-phenylpropyl)-1H-imidazole.

Proper Disposal Procedures: A Step-by-Step Protocol

The disposal of 1-(3-phenylpropyl)-1H-imidazole must be managed as a hazardous waste stream.[15] Under no circumstances should this chemical be discharged into drains or waterways.[3][9]

Step 1: Waste Characterization and Segregation

  • Characterize: Classify all waste containing 1-(3-phenylpropyl)-1H-imidazole (pure compound, solutions, contaminated materials) as hazardous chemical waste.[12]

  • Segregate: This waste must be kept separate from other waste streams.[12] Critically, it must not be mixed with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12][13] Mixing incompatible chemicals in a waste container is a common cause of laboratory accidents.[12]

Step 2: Containerization

  • Select a Compatible Container: Use a sturdy, sealable, and airtight container that is compatible with the chemical.[12][13] A screw-top lid is recommended.[12]

  • Prevent Contamination: Ensure the outside of the container remains clean.

Step 3: Labeling

  • Immediate Labeling: The waste container must be labeled as soon as the first drop of waste is added.[13]

  • Required Information: The label must clearly state "Hazardous Waste" and identify the full chemical name: "1-(3-phenylpropyl)-1H-imidazole". It should also list the associated hazards (e.g., "Corrosive," "Toxic," "Reproductive Toxin"). Follow your institution's specific labeling requirements.[12]

Step 4: Accumulation and Storage

  • Point of Generation: Accumulate waste at the point of generation in your laboratory.[12]

  • Storage Location: Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[13][15] This storage area must be away from the incompatible materials listed above.[13][15]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Final Disposal

  • Professional Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[12][15] University laboratories are typically prohibited from contracting with outside vendors directly.[12]

  • Recommended Disposal Method: The recommended method for the final disposal of imidazole-containing compounds is high-temperature incineration in a specialized facility equipped with the necessary environmental controls.[3][14]

The overall disposal workflow is summarized in the diagram below.

Disposal_Workflow cluster_Lab Laboratory Procedures cluster_EHS EHS / Waste Contractor Procedures Start Waste Generation (e.g., unused chemical, contaminated labware) Segregate Segregate as Hazardous Waste (Keep from incompatibles) Start->Segregate Containerize Place in a compatible, sealable container Segregate->Containerize Label Attach Hazardous Waste Label (Chemical name, hazards) Containerize->Label Store Store in a designated, secure, and ventilated area Label->Store ArrangePickup Arrange for Waste Pickup (Contact EHS) Store->ArrangePickup Transport Transport by Licensed Vendor ArrangePickup->Transport Incinerate High-Temperature Incineration (Final Disposal) Transport->Incinerate End End of Lifecycle Incinerate->End

Caption: Disposal workflow for 1-(3-phenylpropyl)-1H-imidazole.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

  • Imidazole - University of Washington. (2025, February 28). University of Washington.
  • Safety Data Sheet: Imidazole. (2020, April 20). Chemos GmbH&Co.KG.
  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Labor
  • IMIDAZOLE Safety Data Sheet. (2024, March 20). Elemental Microanalysis.
  • Imidazole Waste Disposal Procedures.
  • Imidazole Solution Safety D
  • 1,3-Bis((S)-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Imidazole SOP: Safety & Handling Procedures.Studylib.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, August 14). MilliporeSigma.
  • Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Labor
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 07). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, February 04). Fisher Scientific.
  • ICSC 1721 - IMIDAZOLE.
  • safety data sheet - imidazole.BioShop Canada Inc.
  • Safety Data Sheet - Imidazole. (2024, November 04). DC Fine Chemicals.
  • Imidazole - SAFETY DATA SHEET. (2010, February 04). Fisher Scientific.
  • Imidazole - Wikipedia.Wikipedia.
  • Chemical and Pharmacological Properties of Imidazoles. (2014, September 15). Human Journals.

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Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Phenylpropyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: 1-(3-Phenylpropyl)-1H-imidazole CAS: 50995-95-4 Chemical Class: N-substituted Imidazole / Nitrogen Heterocycle

Senior Scientist’s Risk Analysis: As a structural analog to imidazole (CAS 288-32-4) with a lipophilic phenylpropyl tail, this compound presents a dual-threat profile. The imidazole ring confers corrosivity (pH > 10 in aqueous environments), capable of causing irreversible eye damage and skin burns. The phenylpropyl moiety increases lipophilicity , significantly enhancing the potential for dermal absorption compared to unsubstituted imidazole.

Core Hazards (Derived from SAR & Homolog Data):

  • Skin/Eye: Corrosive (Cat 1B/1C). Causes severe burns and eye damage.[1][2][3][4]

  • Systemic: Acute Toxicity (Oral).[1][5][3][6]

  • Reproductive: Potential Reproductive Toxin (Repr.[5][3] 1B) based on imidazole pharmacophore data.

Personal Protective Equipment (PPE) Matrix

This system is designed to prevent permeation (molecular diffusion through material) and penetration (bulk flow through holes).

A. Hand Protection (The "Double-Barrier" Protocol)

Rationale: Nitrogen-containing heterocycles can degrade standard latex rapidly. The lipophilic tail of this molecule requires materials resistant to organic permeation.

LayerMaterialThicknessSpecificationPurpose
Inner Nitrile (Low Modulus)4 mil (0.10 mm)Extended cuff (>280mm)Tactile sensitivity; sacrificial layer against sweat/minor tears.
Outer Nitrile or Neoprene>6 mil (0.15 mm)Textured fingertipsPrimary chemical barrier. Change every 60 mins of active handling.
Spill Butyl Rubber or Silver Shield>15 milLaminate constructionMandatory for spill cleanup (>10 mL) or immersion risks.
B. Respiratory Protection

Rationale: While vapor pressure may be low at STP, the risk of aerosolization during pipetting or heating is significant.

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (If Hood Unavailable/Maintenance): Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic/Amine + Particulate).

    • Note: Standard N95 masks offer zero protection against amine vapors.

C. Body & Eye Defense[2][3][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are non-negotiable. Face shields are required for volumes >50 mL.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). For synthesis scale (>5g), wear a Tyvek® apron over the lab coat.

Visualization: PPE Decision Logic

This decision tree ensures you select the correct PPE based on the operational scale.

PPE_Decision_Tree Start Start: Assess Operation Scale Scale_Check Volume / Mass? Start->Scale_Check Small_Scale Analytical (< 100 mg/mL) Scale_Check->Small_Scale Low Prep_Scale Synthesis (> 100 mg/mL) Scale_Check->Prep_Scale High Std_PPE Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Lab Coat Small_Scale->Std_PPE High_PPE High-Risk Protocol: - Double Nitrile (Thick Outer) - Face Shield + Goggles - Tyvek Apron/Sleeves Prep_Scale->High_PPE Hood_Check Fume Hood Available? Resp_Req REQUIREMENT: Full-Face Respirator (ABEK Filter) Hood_Check->Resp_Req No End_Safe Proceed with Operation Hood_Check->End_Safe Yes Std_PPE->Hood_Check High_PPE->Hood_Check Resp_Req->End_Safe

Caption: Operational logic flow for selecting PPE intensity based on scale and engineering control availability.

Operational Protocol: The "Self-Validating" Workflow

This workflow integrates safety checks into the experimental steps, ensuring compliance is not an afterthought.

Phase 1: Pre-Operational Validation
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Neutralizer Prep: Prepare a 500mL beaker of saturated Citric Acid or Dilute Acetic Acid (5%) .

    • Why? Imidazoles are bases. Having a weak acid ready allows for immediate neutralization of surface spills, preventing the spread of corrosive residue.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Clean Hand / Dirty Hand" Rule:

    • Dirty Hand (Right): Handles the spatula, pipette, or chemical container.

    • Clean Hand (Left): Touches only clean surfaces (balance door, notebook, hood sash).

  • Weighing:

    • Do not weigh directly on the balance pan. Use a tared vial inside a secondary container (e.g., a plastic weigh boat).

    • Causality: If the oily imidazole drips, it contaminates the weigh boat, not the balance.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, pipette barrels) with a Kimwipe soaked in dilute acetic acid, then ethanol.

  • Outer Glove Removal: Remove outer gloves inside the fume hood. Discard into solid hazardous waste.

  • Inspection: Check inner gloves for discoloration. If yellowing is visible, the chemical has permeated; wash hands immediately with soap and water (pH neutral).

Emergency Response & Disposal

Spill Response (Liquid/Oil)
  • Isolate: Evacuate the immediate 3-meter radius.

  • Neutralize: Apply the Citric Acid or Sodium Bisulfate powder from the perimeter inward.

    • Observation: Wait for any effervescence (bubbling) to cease.

  • Absorb: Use vermiculite or sand. Do not use paper towels (high surface area + flammability risk with amines).

  • Collect: Scoop into a wide-mouth jar labeled "Corrosive Alkali Waste."

Waste Disposal Classification

Segregate waste streams to prevent incompatible reactions (e.g., mixing with acids in a closed container can cause pressurization).

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous / Corrosive"Solid Waste: Imidazole Derivatives (Corrosive, Toxic)"
Liquid Waste Basic Organic"Basic Organic Waste (pH > 10). Contains: 1-(3-Phenylpropyl)-1H-imidazole"
Sharps Contaminated"Sharps - Chemically Contaminated"

Scientific Mechanism: Why This Matters

The imidazole ring acts as a nucleophile. In biological systems, this allows it to interact with metalloproteins (e.g., Heme groups) and proton donors.

  • Corrosion Mechanism: Upon contact with skin moisture, the imidazole protonates, releasing hydroxide ions (

    
    ) locally. This causes saponification of cell membrane lipids (liquefactive necrosis), which penetrates deeper than acid burns.
    
  • Sensitization: The phenylpropyl linker allows the hapten (imidazole) to penetrate the epidermis, potentially binding to Langerhans cells and inducing Type IV hypersensitivity (allergic contact dermatitis).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122248, 1-(3-Phenylpropyl)-1H-imidazole. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Imidazole - Toxicological Information. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.